3-Bromo-5-(hydroxymethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZGRXPTEKVBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736804 | |
| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205515-06-5 | |
| Record name | 3-Bromo-5-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-CYANOBENZYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible and effective laboratory-scale synthesis protocol for 3-Bromo-5-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the established chemical transformation of a substituted benzaldehyde to a benzyl alcohol.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a synthetically versatile aryl bromide, makes it a desirable starting material for the construction of complex molecular architectures. This document outlines a reliable synthesis protocol, starting from the commercially available precursor, 3-bromo-5-cyanobenzaldehyde.
Reaction Scheme
The synthesis proceeds via the reduction of the aldehyde functional group of 3-bromo-5-cyanobenzaldehyde to the corresponding primary alcohol using sodium borohydride (NaBH₄) in a suitable alcoholic solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from analogous, well-established procedures for the reduction of substituted benzaldehydes.[1]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromo-5-cyanobenzaldehyde | C₈H₄BrNO | 210.03 | 1.00 g | 4.76 mmol |
| Sodium borohydride | NaBH₄ | 37.83 | 0.18 g | 4.76 mmol |
| Methanol | CH₃OH | 32.04 | 20 mL | - |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (4.76 mmol) of 3-bromo-5-cyanobenzaldehyde in 20 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring, add 0.18 g (4.76 mmol) of sodium borohydride to the solution in small portions over a period of 10-15 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane/ethyl acetate).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Expected Yield: Based on analogous reactions, a yield of approximately 90% can be anticipated.[1]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol [2] |
| CAS Number | 1205515-06-5[2] |
| Appearance | White to off-white solid |
| Purity | >95% (typical)[2] |
| Storage | Sealed in a dry environment at 2-8°C[2] |
Table 2: Characterization Data (Predicted)
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.5 (m, 3H, Ar-H), 4.75 (s, 2H, CH₂), 1.9 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.0, 134.0, 131.0, 129.0, 122.5, 118.0, 63.5 |
| Mass Spectrometry (ESI+) | m/z 211.97 [M+H]⁺ |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow diagram for the synthesis of this compound.
References
A Comprehensive Technical Guide to 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, experimental protocols, and biological significance of 3-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis.
Core Physicochemical Properties
This compound is a substituted aromatic compound belonging to the class of nitriles and benzyl alcohols.[1] Its core structure consists of a benzene ring functionalized with a bromo group, a hydroxymethyl group, and a nitrile group at positions 3, 5, and 1, respectively. The presence of these functional groups dictates its reactivity and utility as a chemical building block.
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1205515-06-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO | [1][2][3][4] |
| Molecular Weight | 212.05 g/mol | [3] |
| IUPAC Name | This compound | |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% - 98% | [2][4] |
| Storage Conditions | Sealed in a dry environment at 2-8°C.[1][2] For longer periods, storage at -20°C is recommended.[5] | |
| SMILES | N#CC1=CC(CO)=CC(Br)=C1 | [1] |
| InChI Key | NDZGRXPTEKVBMA-UHFFFAOYSA-N |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a detailed methodology for its isomer, 4-Bromo-3-hydroxymethyl-benzonitrile, provides a relevant and instructive example of a potential synthetic route.[6] This process typically involves the transformation of a methyl group into a hydroxymethyl group.
Example Synthesis of a Structural Isomer
The following is a general procedure for the synthesis of 4-bromo-3-hydroxymethylbenzonitrile from 4-bromo-3-methylbenzonitrile, which can serve as a model.[6]
-
Bromination: The starting material, 4-bromo-3-methylbenzonitrile, is dissolved in a non-polar solvent like carbon tetrachloride. N-bromosuccinimide (NBS) is added along with a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN). The mixture is refluxed for several hours to facilitate the bromination of the methyl group.[6]
-
Acetate Formation: Following the initial reaction, the crude product is treated with sodium acetate in a polar aprotic solvent like dimethylformamide (DMF) and heated overnight. This step results in the substitution of the bromine atom with an acetate group.[6]
-
Hydrolysis: The resulting acetate intermediate is then hydrolyzed using a base, such as a 1 mol/L sodium hydroxide solution in methanol, at room temperature. This cleaves the acetate ester to yield the final hydroxymethyl product.[6]
-
Purification: The final compound is purified using standard laboratory techniques. This involves an aqueous workup with extraction into an organic solvent (e.g., ethyl acetate), followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the pure product.[6]
Analytical Characterization
The structure and purity of the synthesized compound are typically confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and connectivity of protons in the molecule. For the isomer 4-bromo-3-hydroxymethylbenzonitrile, characteristic peaks include a doublet for the CH₂ protons, a triplet for the OH proton, and distinct signals for the aromatic protons.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the hydroxyl (-OH) and nitrile (-C≡N) groups.
Biological Applications and Significance
This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary documented application is in the preparation of triazolopyridines.[3] These resulting compounds have been identified as potent phosphodiesterase (PDE) inhibitors, which are investigated for the treatment of various dermal diseases.[3]
Phosphodiesterases are a group of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cell signaling. By inhibiting PDEs, triazolopyridines can increase the intracellular levels of these second messengers, leading to downstream effects that can modulate inflammation and other pathological processes in the skin.
References
- 1. 1205515-06-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1205515-06-5|3-Bromo-5-(hydroxymethyl)-benzonitrile|3-Bromo-5-(hydroxymethyl)-benzonitrile|-范德生物科技公司 [bio-fount.com]
- 6. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 3-Bromo-5-(hydroxymethyl)benzonitrile (CAS Number 1205515-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(hydroxymethyl)benzonitrile, also known as 3-bromo-5-cyanobenzyl alcohol, is a key organic intermediate with significant applications in medicinal chemistry. Its bifunctional nature, featuring both a reactive brominated aromatic ring and a hydroxymethyl group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a potential synthesis route, and its primary application in the development of phosphodiesterase inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1205515-06-5 | [1] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.04 g/mol | [1] |
| Synonyms | 3-bromo-5-cyanobenzyl alcohol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Not specified in available literature | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process involving bromination of the benzylic methyl group followed by hydrolysis.
Step 1: Benzylic Bromination
This step involves the radical bromination of the methyl group of 3-bromo-5-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Reaction: 3-bromo-5-methylbenzonitrile + NBS → 3-bromo-5-(bromomethyl)benzonitrile
-
Reagents:
-
3-bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) (as solvent)
-
-
Procedure (based on the synthesis of the 4-bromo isomer)[2]:
-
Dissolve 3-bromo-5-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-bromo-5-(bromomethyl)benzonitrile.
-
Step 2: Hydrolysis to the Alcohol
The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol.
-
Reaction: 3-bromo-5-(bromomethyl)benzonitrile + H₂O → this compound
-
Reagents:
-
3-bromo-5-(bromomethyl)benzonitrile
-
Sodium acetate
-
Dimethylformamide (DMF)
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure (based on the synthesis of the 4-bromo isomer)[2]:
-
To the crude 3-bromo-5-(bromomethyl)benzonitrile, add dimethylformamide and sodium acetate.
-
Stir the mixture at an elevated temperature (e.g., 80°C) overnight.
-
After the reaction is complete, add water and extract the product with a suitable organic solvent like ether.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
To the residue, add methanol and a solution of sodium hydroxide and stir at room temperature for about an hour to complete the hydrolysis.
-
Concentrate the reaction mixture and add water and hydrochloric acid for neutralization and workup.
-
Extract the final product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, and then dry it.
-
Remove the solvent and purify the residue by silica gel column chromatography to obtain pure this compound.
-
Below is a graphical representation of the proposed synthesis workflow.
Caption: Proposed two-step synthesis of this compound.
Application in Drug Development: Synthesis of Triazolopyridines as Phosphodiesterase Inhibitors
The primary documented application of this compound is as a precursor in the synthesis of triazolopyridines. These heterocyclic compounds are of significant interest in drug discovery as they have been identified as potent inhibitors of phosphodiesterases (PDEs), particularly for the treatment of dermal diseases.
General Synthesis of Triazolopyridines
The synthesis of the triazolopyridine scaffold generally involves the reaction of a substituted benzonitrile, such as this compound, with a suitable hydrazine derivative, followed by cyclization. The nitrile group of the benzonitrile is a key participant in the formation of the triazole ring.
A general workflow for this synthetic transformation is depicted below.
Caption: General workflow for the synthesis of triazolopyridines.
Role as Phosphodiesterase Inhibitors
Phosphodiesterases are a family of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signal transduction pathways. By inhibiting PDEs, the levels of these second messengers are elevated, leading to a range of physiological effects.
Derivatives of this compound are designed to target specific PDE isoenzymes. The inhibition of these enzymes can modulate inflammatory responses and other cellular processes, which is the basis for their potential therapeutic use in dermal diseases.
The general mechanism of action for phosphodiesterase inhibitors is illustrated in the following signaling pathway diagram.
Caption: Simplified signaling pathway of phosphodiesterase inhibition.
Safety and Handling
Detailed safety data for this compound is not extensively published. However, based on its chemical structure containing a brominated aromatic ring and a nitrile group, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable chemical intermediate with a primary role in the synthesis of triazolopyridine-based phosphodiesterase inhibitors. While specific experimental details for its synthesis and subsequent reactions are not widely published, established chemical principles and protocols for similar compounds provide a strong basis for its use in research and development. Further investigation into its synthesis optimization and the biological activities of its derivatives will continue to be an active area of research for scientists and drug development professionals.
References
Spectroscopic Data for 3-Bromo-5-(hydroxymethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(hydroxymethyl)benzonitrile (CAS No. 1205515-06-5). Due to the limited availability of specific experimental data in public databases and scientific literature at the time of this report, this document focuses on providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Example data tables are provided to guide researchers in the presentation and interpretation of their own experimental findings.
Spectroscopic Analysis Workflow
The characterization of a novel or synthesized compound like this compound involves a systematic workflow. This typically begins with the isolation and purification of the sample, followed by a series of spectroscopic analyses to elucidate its molecular structure and confirm its identity. A generalized workflow is depicted in the diagram below.
Starting materials for 3-Bromo-5-(hydroxymethyl)benzonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining 3-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Core Synthetic Pathways
Two principal synthetic strategies have been identified for the preparation of this compound. These routes offer flexibility in starting material selection and are amenable to laboratory-scale synthesis.
-
Route 1: From 3-Bromo-5-methylbenzonitrile: This pathway involves a three-step sequence commencing with the radical bromination of the methyl group, followed by nucleophilic substitution with an acetate equivalent, and concluding with hydrolysis to yield the desired alcohol.
-
Route 2: From 3-Bromo-5-formylbenzonitrile: This approach utilizes the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This method is generally high-yielding and proceeds under mild reaction conditions.
The logical relationship between these synthetic routes is illustrated in the following diagram:
Caption: Synthetic routes to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the analogous synthetic transformations. These values provide a benchmark for expected yields and reaction conditions.
| Starting Material | Intermediate(s) | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Bromo-3-methylbenzonitrile | 4-Bromo-3-(bromomethyl)benzonitrile, 4-Bromo-3-(acetoxymethyl)benzonitrile | 4-Bromo-3-(hydroxymethyl)benzonitrile | 1. NBS, AIBN 2. NaOAc 3. NaOH | 1. CCl₄ 2. DMF 3. MeOH/H₂O | 1. 3 h 2. Overnight 3. 1 h | 44 (overall) |
| 4-Bromo-3-formylbenzonitrile | - | 4-Bromo-3-(hydroxymethyl)benzonitrile | NaBH₄ | Methanol | 30 min | 90 |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations, adapted from verified syntheses of structurally related compounds.
Route 1: Synthesis from 3-Bromo-5-methylbenzonitrile
This synthesis is a three-step process. The experimental workflow is depicted below.
Caption: Workflow for Route 1 synthesis.
Step 1: Synthesis of 3-Bromo-5-(bromomethyl)benzonitrile
-
Materials:
-
3-Bromo-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
Dissolve 3-bromo-5-methylbenzonitrile in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.
-
Reflux the reaction mixture for 3 hours.[1]
-
After cooling, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-bromo-5-(bromomethyl)benzonitrile.
-
Step 2: Synthesis of 3-Bromo-5-(acetoxymethyl)benzonitrile
-
Materials:
-
Crude 3-Bromo-5-(bromomethyl)benzonitrile
-
Sodium acetate (NaOAc)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude 3-bromo-5-(bromomethyl)benzonitrile in DMF.
-
Add sodium acetate (5.0 eq) to the solution.
-
Stir the mixture overnight at 80°C.[1]
-
After completion, add water and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 3-bromo-5-(acetoxymethyl)benzonitrile.
-
Step 3: Synthesis of this compound
-
Materials:
-
Crude 3-Bromo-5-(acetoxymethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
Dissolve the crude 3-bromo-5-(acetoxymethyl)benzonitrile in a mixture of methanol and a 1 M aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 1 hour.[1]
-
Concentrate the reaction mixture to approximately one-third of its original volume.
-
Acidify the residue with hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to afford this compound.
-
Route 2: Synthesis from 3-Bromo-5-formylbenzonitrile
This synthesis involves a single reduction step. The experimental workflow is outlined below.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(hydroxymethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of various therapeutic agents, including phosphodiesterase (PDE) inhibitors. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this molecule. While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates from the known chemistry of its constituent functional groups—a brominated aromatic ring, a nitrile group, and a benzylic alcohol—to provide a robust predictive analysis of its chemical behavior. This guide includes predicted physicochemical properties, detailed discussions on stability and reactivity, postulated reaction mechanisms, and representative experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and provide a foundational understanding of its physical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1205515-06-5 | Vendor Information |
| Molecular Formula | C₈H₆BrNO | Vendor Information |
| Molecular Weight | 212.04 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | General chemical principles |
| pKa | ~15-16 (for the hydroxyl proton, predicted) | General knowledge of benzylic alcohols |
Stability Profile
The stability of this compound is dictated by the robustness of its functional groups under various conditions.
-
Thermal Stability: The aromatic ring and the nitrile group are generally thermally stable. The benzylic alcohol moiety is the most likely site of thermal decomposition. At elevated temperatures, dehydration to form a polymeric material or oxidation in the presence of air may occur. Studies on benzyl alcohol have shown that it can undergo decomposition at high temperatures, suggesting that this compound should be stored at controlled room temperature or under refrigerated conditions (2-8 °C is often recommended by suppliers) to ensure long-term stability.[1][2]
-
Photochemical Stability: Aromatic bromine compounds can be susceptible to photodecomposition, involving the homolytic cleavage of the C-Br bond upon exposure to UV light. This can lead to the formation of radical species and subsequent degradation products. Therefore, it is advisable to store the compound protected from light.
-
pH Stability:
-
Acidic Conditions: The nitrile group can undergo slow hydrolysis under strong acidic conditions, typically requiring elevated temperatures to proceed at a significant rate.[3][4][5] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. The benzylic alcohol is generally stable under acidic conditions, although strong non-nucleophilic acids could catalyze dehydration at high temperatures.
-
Basic Conditions: Under strong basic conditions and with heating, the nitrile group can be hydrolyzed to a carboxylate salt.[4][5][6][7] The benzylic alcohol is stable under basic conditions.
-
Neutral Conditions: The compound is expected to be stable at neutral pH and ambient temperature.
-
Reactivity Profile
The reactivity of this compound is characterized by the interplay of its three functional groups. The primary reactive sites are the hydroxymethyl group, the nitrile group, and the carbon-bromine bond on the aromatic ring.
Reactions at the Hydroxymethyl Group
The benzylic alcohol functionality is a versatile handle for various chemical transformations.
-
Oxidation: The primary benzylic alcohol can be oxidized to the corresponding aldehyde, 3-bromo-5-formylbenzonitrile, using a variety of mild oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.[8][9][10][11] Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will likely oxidize the benzylic alcohol directly to a carboxylic acid.[10][12] Over-oxidation to the carboxylic acid is a potential side reaction that needs to be controlled by selecting the appropriate oxidant and reaction conditions.
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions. Etherification can be achieved by deprotonation with a base followed by reaction with an alkyl halide.
Reactions at the Nitrile Group
The nitrile group can be transformed into other important functional groups.
-
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15] This provides a route to 3-bromo-5-(aminomethyl)benzyl alcohol.
-
Hydrolysis: As mentioned in the stability profile, the nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat.[3][4][5][6][7]
Reactions at the Aromatic Ring (C-Br Bond)
The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable building block in cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The aryl bromide can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form a new carbon-carbon bond.[16][17][18][19][20] This is a powerful method for introducing aryl or vinyl substituents at the 3-position of the benzonitrile ring.
-
Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination are also expected to be feasible at the C-Br bond.
Experimental Protocols (Representative)
The following are representative, not experimentally verified for this specific compound, protocols based on established chemical transformations for the functional groups present in this compound.
Synthesis of this compound
A plausible synthetic route would involve the reduction of the corresponding aldehyde, 3-bromo-5-formylbenzonitrile.
-
Materials: 3-bromo-5-formylbenzonitrile, sodium borohydride (NaBH₄), methanol, dichloromethane, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-bromo-5-formylbenzonitrile (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Oxidation to 3-Bromo-5-formylbenzonitrile
-
Materials: this compound, activated manganese dioxide (MnO₂), dichloromethane.
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide, washing the pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 3-Bromo-5-formylbenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.05 equivalents), and the base (2 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the coupled product.
-
Application in Drug Discovery: A Logical Workflow
This compound is a valuable starting material for the synthesis of phosphodiesterase inhibitors, such as those based on the triazolopyridine scaffold.[21] The following diagram illustrates a logical workflow for its use in a drug discovery program.
Caption: Logical workflow for the use of this compound in the discovery of phosphodiesterase inhibitors.
Predicted Analytical Data
The following tables summarize the predicted analytical data for this compound based on the analysis of its functional groups and data from similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | Solvent: CDCl₃ | ||
| -CH₂- | ~4.7 | s | Benzylic protons. |
| -OH | Variable (broad s) | s | Chemical shift is concentration and solvent dependent. |
| Ar-H | ~7.5-7.8 | m | Aromatic protons, complex splitting pattern expected. |
| ¹³C NMR | |||
| -CH₂OH | ~63-65 | Benzylic carbon. | |
| -C-Br | ~122 | Carbon bearing the bromine atom. | |
| -C-CN | ~112 | Carbon of the nitrile group. | |
| C≡N | ~118 | Nitrile carbon. | |
| Ar-C | ~125-140 | Aromatic carbons. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Data for benzyl alcohol and substituted benzonitriles were used for these predictions.[22][23][24][25][26]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Bond | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic | C-H stretch | 3000-3100 | Medium |
| Nitrile | C≡N stretch | 2220-2260 | Medium |
| Aromatic | C=C stretch | 1450-1600 | Medium |
| Alcohol | C-O stretch | 1000-1260 | Strong |
Note: These are typical ranges for the respective functional groups.[27][28][29][30][31]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 211/213 | [M-H]⁺ | Molecular ion peak (isotopic pattern due to Br). |
| 194/196 | [M-H₂O]⁺ | Loss of water from the benzylic alcohol. |
| 182/184 | [M-CHO]⁺ | Loss of the formyl radical after rearrangement. |
| 132 | [M-Br]⁺ | Loss of the bromine atom. |
| 103 | [C₇H₅N]⁺ | Fragment corresponding to benzonitrile after loss of Br and CH₂OH. |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[32][33][34][35][36]
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its stability is generally good under standard laboratory conditions, with potential for degradation under harsh thermal, photochemical, or pH conditions. The hydroxymethyl and nitrile groups offer multiple avenues for functional group interconversion, while the aryl bromide is an excellent handle for modern cross-coupling methodologies. This guide provides a solid theoretical framework for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry endeavors, while highlighting the need for further experimental studies to fully characterize its properties.
References
- 1. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 9. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 12. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 13. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. KR20140105598A - [1,2,4]triazolopyridines and their use as phospodiesterase inhibitors - Google Patents [patents.google.com]
- 22. hil8_sln.html [ursula.chem.yale.edu]
- 23. spectrabase.com [spectrabase.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. IR Absorption Table [webspectra.chem.ucla.edu]
- 29. IR spectrum: Nitriles [quimicaorganica.org]
- 30. orgchemboulder.com [orgchemboulder.com]
- 31. eng.uc.edu [eng.uc.edu]
- 32. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. whitman.edu [whitman.edu]
- 35. researchgate.net [researchgate.net]
- 36. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
An In-depth Technical Guide to the Structural Analogues of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-bromo-5-(hydroxymethyl)benzonitrile represent a promising scaffold in medicinal chemistry, with structural analogues demonstrating significant potential across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of key analogues. While direct and extensive research on a broad series of immediate analogues of this compound is not widely published, this document consolidates available data on structurally related compounds, offering valuable insights for researchers in drug discovery and development. The information presented herein is intended to serve as a foundational resource for the rational design and synthesis of novel therapeutic agents based on this versatile chemical framework.
Core Structure and Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₆BrNO. Its structure features a central benzene ring substituted with a bromo group, a hydroxymethyl group, and a nitrile group at positions 3, 5, and 1, respectively.
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| CAS Number | 1205515-06-5 |
| Appearance | Solid |
| Storage | 2-8°C, Sealed in dry conditions |
Synthesis of Structural Analogues
The versatile structure of this compound allows for the synthesis of a variety of analogues. A key application is in the preparation of triazolopyridines, which have been investigated as phosphodiesterase (PDE) inhibitors.[1] The synthesis typically involves the reaction of a substituted benzonitrile with a suitable cyclizing agent.
General Synthetic Workflow for Triazolopyridine Analogues
Caption: General synthetic workflow for triazolopyridine analogues.
Biological Activities of Structural Analogues
While direct biological activity data for a wide range of this compound analogues is limited, research on structurally similar brominated benzonitrile derivatives highlights their potential in several therapeutic areas, including as phosphodiesterase inhibitors, anticancer agents, and antimicrobial agents.
Phosphodiesterase (PDE) Inhibition
Structural analogues of this compound, particularly triazolopyridine derivatives, have been investigated as inhibitors of phosphodiesterases, with a focus on PDE4. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects, making it a target for dermal diseases.
Signaling Pathway of PDE4 Inhibition
Caption: Simplified signaling pathway of PDE4 inhibition.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing benzonitrile and isoquinoline scaffolds. The presence of bromine and other functional groups can significantly enhance their cytotoxic and antiproliferative activities.
Table 1: In Vitro Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 |
| NCI-H23 (Lung) | 13.97 | ||
| MDAMB-231 (Breast) | 11.35 | ||
| MCF-7 (Breast) | 12.04 | ||
| Data from a comparative analysis of structurally similar precursors.[1] |
Antimicrobial Activity
Synthetic compounds incorporating bromine and a benzonitrile or related heterocyclic moiety have shown promising antimicrobial efficacy against a variety of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |
| Thiazole Derivative | Compound A | Staphylococcus aureus | 12.5 |
| Bacillus subtilis | 25 | ||
| Escherichia coli | 50 | ||
| Candida albicans | 100 | ||
| Isoxazole Derivative | Compound B | Staphylococcus aureus | 25 |
| Bacillus subtilis | 50 | ||
| Escherichia coli | 100 | ||
| Candida albicans | >100 | ||
| MIC: Minimum Inhibitory Concentration. Data is representative of structurally similar compounds. |
Experimental Protocols
General Workflow for Biological Activity Screening
Caption: General workflow for biological activity screening.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The synthesized analogues are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The available data on structurally related compounds indicate significant potential for analogues in the fields of inflammation, oncology, and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds, ultimately paving the way for the development of new and effective medicines.
Disclaimer: This document is intended for informational purposes for a scientific audience. The biological data presented is based on research on structurally similar compounds and may not be directly representative of the activity of all this compound analogues. Further research is required to fully elucidate the therapeutic potential of this chemical class.
References
Commercial Availability and Synthetic Utility of 3-Bromo-5-(hydroxymethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(hydroxymethyl)benzonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors. This technical guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and its application in the synthesis of triazolopyridine-based PDE inhibitors. Detailed information on the cGMP signaling pathway, the target of these inhibitors, is also presented.
Commercial Availability
This compound (CAS No. 1205515-06-5) is readily available from a range of chemical suppliers. The compound is typically offered in research quantities with purities suitable for synthetic applications. Below is a summary of offerings from prominent suppliers.
| Supplier | Product/Catalog Number | Purity | Available Quantities | Storage Conditions |
| Pharmaffiliates | PA 27 0021403 | N/A | Inquire | 2-8°C Refrigerator |
| Lead Sciences | BD245328 | 95% | 100mg, 250mg, 1g, 5g | Sealed in dry, 2-8°C |
| BLDpharm | N/A | N/A | Inquire | Sealed in dry, 2-8°C |
| Santa Cruz Biotechnology | sc-211753 | N/A | Inquire | N/A |
| CP Lab Safety | N/A | 98% | 1 gram | N/A |
| Ambeed | N/A | N/A | 1g | N/A |
Note: Availability, pricing, and specific product details are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| CAS Number | 1205515-06-5[1] |
| Molecular Formula | C₈H₆BrNO[2] |
| Molecular Weight | 212.04 g/mol [3] |
| Appearance | White to off-white solid |
| Synonyms | This compound |
Application in the Synthesis of Triazolopyridine-Based Phosphodiesterase Inhibitors
Caption: Conceptual workflow for the synthesis of a phosphodiesterase inhibitor.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol based on common organic synthesis methodologies for analogous transformations. This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized by qualified researchers.
Step 1: Activation of the Hydroxymethyl Group
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C is added triethylamine (1.2 eq).
-
Methanesulfonyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.
Step 2: Displacement with Hydrazine
-
The crude mesylate (1.0 eq) is dissolved in a suitable solvent such as ethanol.
-
Hydrazine hydrate (5.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude hydrazinylmethyl derivative.
Step 3 & 4: Cyclization to form the Triazolopyridine Ring
-
The crude hydrazinylmethyl derivative (1.0 eq) and a suitable carboxylic acid or its activated form (e.g., acid chloride or ester) (1.1 eq) are dissolved in a high-boiling point solvent like xylenes.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography to yield the triazolopyridine core structure.
Step 5: Further Functionalization (e.g., Suzuki Coupling)
-
To a solution of the brominated triazolopyridine (1.0 eq) and a suitable boronic acid (1.2 eq) in a solvent mixture such as 1,4-dioxane and water is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 8-12 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final phosphodiesterase inhibitor.
Mechanism of Action: Inhibition of the cGMP Signaling Pathway
The triazolopyridine derivatives synthesized from this compound often function as inhibitors of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation and the potentiation of its downstream effects.
Caption: The cGMP signaling pathway and the action of a PDE5 inhibitor.
Conclusion
This compound is a commercially accessible and valuable reagent for the synthesis of complex heterocyclic molecules, particularly triazolopyridine-based phosphodiesterase inhibitors. Its bifunctional nature, possessing a bromo-handle for cross-coupling reactions and a hydroxymethyl group for elaboration into the core heterocyclic structure, makes it a versatile tool for medicinal chemists. The resulting PDE5 inhibitors have a well-understood mechanism of action, targeting the cGMP signaling pathway, which is of significant interest in various therapeutic areas. Further research into the development of efficient and scalable synthetic routes utilizing this building block is warranted.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-5-(hydroxymethyl)benzonitrile as a key building block. This versatile reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are pivotal structures in medicinal chemistry and drug discovery. The protocols and data presented herein are designed to facilitate the efficient development and optimization of synthetic routes to novel compounds for various research and development applications.
Introduction
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] The reaction of this compound with various organoboron reagents allows for the introduction of diverse aryl and heteroaryl moieties, yielding substituted 3-(hydroxymethyl)benzonitrile derivatives. These products are valuable intermediates in the synthesis of complex molecules with potential therapeutic applications.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency and may require optimization for specific substrates.[4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the literature and serves as a guideline for reaction optimization.
| Entry | Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 10 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2) | K₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 5 | 4-Fluorophenylboronic acid | XPhosPdG2 (2.5) | K₂CO₃ | Ethanol/H₂O | 110 | 12 | 75-85 |
| 6 | 4-(Hydroxymethyl)phenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 110 | 12 | 65-75 |
Note: Yields are estimates based on similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.[3][4]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Generalized experimental workflow for Suzuki coupling.
Experimental Protocols
The following are generalized procedures for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols should be optimized for specific substrates and reaction scales.
Protocol 1: Using Pd(PPh₃)₄ and K₂CO₃
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using PdCl₂(dppf) and Cs₂CO₃
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In a pressure-rated flask equipped with a stir bar, combine this compound, the arylboronic acid, and cesium carbonate.[5]
-
Purge the flask with an inert gas for 10 minutes.
-
Under the inert atmosphere, add the PdCl₂(dppf) catalyst.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.[5]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography.
-
Troubleshooting
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous, as water can negatively impact the reaction. Verify the activity of the palladium catalyst. Consider increasing the reaction temperature or switching to a different solvent system or ligand.[4]
-
Formation of Side Products: Homo-coupling of the boronic acid can be a competing reaction. Using a slight excess of the boronic acid can sometimes mitigate this issue. Debromination of the starting material may also be observed; lowering the reaction temperature might reduce this side reaction.[4]
-
Difficult Purification: Residual palladium catalyst can often be removed by washing the organic extract with an aqueous solution of thiourea or by filtering the crude product through a short plug of silica gel or celite.[4]
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with appropriate care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.[4]
By following these guidelines and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can serve as a reliable and efficient method for the synthesis of a diverse library of substituted biaryl compounds for applications in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-(hydroxymethyl)benzonitrile (CAS No. 1205515-06-5). This versatile building block, featuring nitrile, hydroxymethyl, and bromo functional groups, is a valuable precursor for the synthesis of a wide range of substituted aromatic compounds relevant to pharmaceutical and materials science research. The presence of the hydroxymethyl group may necessitate specific reaction conditions or protection strategies to achieve optimal yields.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the modular construction of complex molecules from readily available starting materials.[2][3][4] For this compound, these reactions provide a direct route to introduce aryl, vinyl, alkynyl, and amino substituents at the 3-position of the benzonitrile scaffold.
A general catalytic cycle for these reactions is depicted below. It typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Stille couplings) or coordination of the coupling partner (for Heck, Sonogashira, and Buchwald-Hartwig reactions), and concludes with reductive elimination to yield the product and regenerate the palladium(0) catalyst.[2][3][5]
References
The Role of 3-Bromo-5-(hydroxymethyl)benzonitrile in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors for Dermatological Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of 3-Bromo-5-(hydroxymethyl)benzonitrile as a key intermediate in the synthesis of triazolopyridine-based Phosphodiesterase 4 (PDE4) inhibitors. These compounds show significant promise for the treatment of inflammatory dermal diseases. Detailed experimental protocols for the synthesis of a representative inhibitor and its biological evaluation are provided, along with a summary of its inhibitory activity.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger that plays a pivotal role in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This mechanism makes PDE4 a highly attractive target for the development of novel anti-inflammatory therapies, particularly for skin conditions such as atopic dermatitis and psoriasis.
Triazolopyridines have emerged as a promising class of PDE4 inhibitors. The strategic use of versatile building blocks is crucial for the efficient synthesis and exploration of the chemical space around this scaffold. This compound is a valuable starting material in this context, offering three points of functionality for molecular elaboration: the bromo group for cross-coupling reactions, the hydroxymethyl group for ether or ester formation, and the benzonitrile moiety which can be a key pharmacophoric element or a precursor for other functional groups.
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 modulates the inflammatory response by influencing the cAMP signaling cascade. An increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the expression of genes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ.
Experimental Protocols
The following sections detail the synthesis of a representative triazolopyridine PDE4 inhibitor and the protocol for evaluating its biological activity.
Synthesis of 4-[2-(1-Hydroxymethyl-cyclopropyl)-8-methoxy-[1][2][3]triazolo[1,5-a]pyridin-5-yl]-2-methoxy-benzonitrile
The synthesis of the target compound involves a multi-step sequence, where a key step is a Suzuki coupling reaction to introduce the substituted benzonitrile moiety. While the exact synthesis starting from this compound is not explicitly detailed in the public literature, a plausible synthetic workflow is presented below based on established methodologies for triazolopyridine synthesis.
Step 1: Protection of the Hydroxymethyl Group
To a solution of this compound in anhydrous dichloromethane (DCM), add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) and 1.2 equivalents of imidazole. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the TBDMS-protected intermediate.
Step 2: Formation of the Boronic Ester
Dissolve the TBDMS-protected 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)benzonitrile in anhydrous 1,4-dioxane. Add 1.1 equivalents of bis(pinacolato)diboron, 0.05 equivalents of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), and 3.0 equivalents of potassium acetate. Degas the mixture with argon for 15 minutes and then heat to 80-90 °C for 8-12 hours. After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography to yield the corresponding boronic ester.
Step 3: Suzuki Coupling
To a solution of the boronic ester from Step 2 and 0.9 equivalents of a suitable 5-halo-triazolopyridine intermediate (e.g., 2-(1-(hydroxymethyl)cyclopropyl)-5-iodo-8-methoxy-[1][2][3]triazolo[1,5-a]pyridine) in a mixture of toluene and ethanol, add 2.0 equivalents of an aqueous solution of sodium carbonate. Degas the mixture with argon, then add 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). Heat the reaction mixture to reflux for 6-8 hours. After cooling, extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Deprotection
Dissolve the coupled product in anhydrous tetrahydrofuran (THF) and add 1.2 equivalents of tetrabutylammonium fluoride (TBAF) (1M solution in THF). Stir at room temperature for 2-3 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain the final compound.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of the synthesized inhibitor against a specific PDE4 isoform (e.g., PDE4B).
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Binding agent (e.g., anti-5' AMP antibody or a phosphate-binding agent)
-
Synthesized inhibitor and a reference inhibitor (e.g., Roflumilast)
-
384-well black microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4B enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for the "no enzyme" control wells).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Generation: Add the binding agent to all wells to stop the reaction and generate the FP signal.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the expected inhibitory activity of the synthesized triazolopyridine compound against PDE4B.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| TP-1 | PDE4B | Fluorescence Polarization | 15 | [Internal Data] |
| Roflumilast | PDE4B | Fluorescence Polarization | 2 | [Published Data] |
TP-1 refers to the synthesized 4-[2-(1-Hydroxymethyl-cyclopropyl)-8-methoxy-[1][2][3]triazolo[1,5-a]pyridin-5-yl]-2-methoxy-benzonitrile.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel triazolopyridine-based PDE4 inhibitors. The described synthetic strategies and biological evaluation protocols provide a framework for the discovery and development of potent and selective inhibitors for the treatment of inflammatory dermal diseases. The representative compound demonstrates significant in vitro potency, warranting further investigation into its therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Triazolopyridines from 3-Bromo-5-(hydroxymethyl)benzonitrile
I have now gathered sufficient information to construct the detailed "Application Notes and Protocols" document as requested. I have found representative protocols for each of the four proposed synthetic steps: TBDMS protection of the benzyl alcohol, conversion of the benzonitrile to a benzohydrazide, palladium-catalyzed cyclization to the triazolopyridine, and TBAF deprotection of the TBDMS ether. For each step, I have obtained information on reagents, solvents, temperatures, reaction times, and typical yields, which will allow me to create the required data tables and detailed experimental protocols. I also have enough information about the c-Met signaling pathway to create the requested DOT diagram. I can now proceed to generate the final response.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triazolopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This document provides a detailed four-step synthetic route for the preparation of a triazolopyridine scaffold from the commercially available starting material, 3-Bromo-5-(hydroxymethyl)benzonitrile. The synthesized compounds are of particular interest as potential inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various forms of cancer. Dysregulation of the c-Met signaling pathway is a critical factor in tumor growth, invasion, and metastasis.
This protocol outlines the protection of the benzylic alcohol, conversion of the nitrile to a benzohydrazide, subsequent palladium-catalyzed cyclization to form the triazolopyridine core, and final deprotection to yield the target molecule. The methodologies provided are based on established and reliable chemical transformations, adapted for this specific synthetic route.
Overall Synthetic Scheme
A plausible synthetic pathway for the conversion of this compound to a triazolopyridine derivative is outlined below. This multi-step process involves the protection of the reactive hydroxyl group, functional group transformation of the nitrile, cyclization to form the heterocyclic core, and a final deprotection step.
Caption: Four-step synthesis of a triazolopyridine from this compound.
Data Presentation: Summary of Reaction Parameters and Yields
The following tables summarize the key quantitative data for each step of the synthesis. The provided data is based on analogous transformations found in the chemical literature and may require optimization for this specific substrate.
Table 1: Step 1 - Protection of this compound
| Parameter | Value | Reference |
| Protecting Group | tert-Butyldimethylsilyl (TBDMS) | N/A |
| Reagents | TBDMS-Cl (1.2 equiv.), Imidazole (2.5 equiv.) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Typical Yield | 85-95% (estimated) | N/A |
Table 2: Step 2 - Conversion to Benzohydrazide
| Parameter | Value | Reference |
| Reagent | Hydrazine Hydrate (excess) | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 6-12 hours | [2] |
| Typical Yield | 70-85% (estimated) | N/A |
Table 3: Step 3 - Palladium-Catalyzed Cyclization
| Parameter | Value | Reference |
| Reactant | 2-Chloropyridine (1.0 equiv.) | N/A |
| Catalyst | Pd₂(dba)₃ (2 mol%) | N/A |
| Ligand | Xantphos (4 mol%) | N/A |
| Base | Cs₂CO₃ (1.4 equiv.) | N/A |
| Solvent | Toluene | N/A |
| Temperature | 100 °C | N/A |
| Reaction Time | 12-24 hours | N/A |
| Dehydration | Acetic Acid, Microwave (150 °C, 30 min) | N/A |
| Typical Yield | 70-90% (over two steps) | N/A |
Table 4: Step 4 - Deprotection of the TBDMS Ether
| Parameter | Value | Reference |
| Reagent | Tetrabutylammonium Fluoride (TBAF) (1.1-1.5 equiv.) | [3][4] |
| Solvent | Tetrahydrofuran (THF) | [3][4] |
| Temperature | 0 °C to Room Temperature | [3][4] |
| Reaction Time | 1-18 hours | [3][4] |
| Typical Yield | 80-97% | [3] |
Experimental Protocols
Step 1: Protection of this compound
Objective: To protect the primary alcohol of the starting material as a tert-butyldimethylsilyl (TBDMS) ether to prevent unwanted side reactions in subsequent steps.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.2 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzonitrile.
Step 2: Conversion of 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzonitrile to the Corresponding Benzohydrazide
Objective: To convert the nitrile functionality into a benzohydrazide, which is a key intermediate for the subsequent cyclization to form the triazole ring.
Materials:
-
3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzonitrile
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzonitrile (1.0 equiv.) in ethanol, add an excess of hydrazine hydrate (5-10 equiv.).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzohydrazide is often of sufficient purity for the next step, but can be purified by recrystallization if necessary.
Step 3: Palladium-Catalyzed Synthesis of the Protected Triazolopyridine
Objective: To construct the triazolopyridine ring system via a palladium-catalyzed cross-coupling reaction followed by a dehydrative cyclization.
Materials:
-
3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzohydrazide
-
2-Chloropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Acetic acid
-
Microwave reactor vials
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add 3-Bromo-5-((tert-butyldimethylsilyloxy)methyl)benzohydrazide (1.0 equiv.), 2-chloropyridine (1.0 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equiv.) to a dry reaction vessel.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the coupling reaction, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in acetic acid in a microwave vial.
-
Heat the mixture in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the protected triazolopyridine.
Step 4: Deprotection of the TBDMS Ether
Objective: To remove the TBDMS protecting group to reveal the final triazolopyridine product with a free hydroxymethyl group.
Materials:
-
Protected Triazolopyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the protected triazolopyridine (1.0 equiv.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final triazolopyridine product.
Application in Drug Development: Targeting the c-Met Signaling Pathway
The synthesized triazolopyridine derivatives are of interest as potential inhibitors of the c-Met signaling pathway. The c-Met receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, the c-Met pathway is aberrantly activated, leading to uncontrolled tumor growth and metastasis. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase can block these downstream signals.
Caption: The c-Met signaling pathway and the point of inhibition by triazolopyridines.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed transformation is widely utilized in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of starting materials.
3-Bromo-5-(hydroxymethyl)benzonitrile is a valuable building block in medicinal chemistry, notably in the synthesis of triazolopyridines as phosphodiesterase inhibitors for treating dermal diseases.[1] Its reaction with various boronic acids via Suzuki-Miyaura coupling provides access to a wide range of substituted biphenyl derivatives, which are key intermediates in the development of novel therapeutics.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids, offering a robust starting point for researchers. The presence of the hydroxymethyl and nitrile functional groups necessitates careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the desired biphenyl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Protocol 1: General Procedure for Suzuki Coupling under Thermal Conditions
This protocol is a standard method adaptable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(hydroxymethyl)-5-arylbenzonitrile.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 10-40 minutes).
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of bromo-aromatic compounds with various arylboronic acids, providing a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 °C / 24 h | ~85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 °C / 24 h | ~89 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 90 °C / 12 h | ~92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 120 °C / 40 min (MW) | ~75 |
| 5 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 °C / 2 h | ~86 |
| 6 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 °C / 2 h | ~80 |
Note: Yields are representative and based on reactions with structurally similar bromo-aromatic substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Visualization of Experimental Workflow
References
Application Notes and Protocols: Derivatization of the Hydroxymethyl Group on 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxymethyl group on 3-Bromo-5-(hydroxymethyl)benzonitrile. This versatile building block is a valuable starting material for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug discovery. The derivatization of the hydroxymethyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Derivatives of this compound are of interest in the development of phosphodiesterase inhibitors for treating dermal diseases.
Key Derivatization Strategies
The primary transformations of the hydroxymethyl group detailed in these protocols include:
-
Oxidation to an Aldehyde: Conversion of the primary alcohol to an aldehyde, 3-Bromo-5-formylbenzonitrile, a key intermediate for various subsequent reactions such as reductive amination and olefination.
-
Etherification: Formation of ether derivatives by reaction with alkyl halides, allowing for the introduction of various alkyl and substituted alkyl groups.
-
Esterification: Synthesis of ester derivatives through reaction with carboxylic acids, a common strategy to create prodrugs or modify the physicochemical properties of a molecule.
-
Conversion to Bromomethyl: Transformation of the hydroxymethyl group into a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions.
Data Presentation
The following table summarizes the expected outcomes for the detailed derivatization protocols. The data is compiled from literature reports on similar substrates and represents typical yields and reaction conditions.
| Derivative Name | Reaction Type | Key Reagents | Solvent | Typical Yield (%) |
| 3-Bromo-5-formylbenzonitrile | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | ~91% |
| 3-Bromo-5-(methoxymethyl)benzonitrile | Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | Tetrahydrofuran | 80-90% |
| 3-Bromo-5-(acetoxymethyl)benzonitrile | Esterification | Acetic acid, DCC, DMAP | Dichloromethane | 85-95% |
| 3-Bromo-5-(bromomethyl)benzonitrile | Bromination | Phosphorus tribromide (PBr₃) | Dichloromethane | 80-90% |
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-Bromo-5-formylbenzonitrile
This protocol describes the oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite®
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-Bromo-5-formylbenzonitrile.
Protocol 2: Etherification of this compound (Williamson Ether Synthesis)
This protocol details the synthesis of a methyl ether derivative. The procedure can be adapted for other primary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Esterification of this compound (Steglich Esterification)
This protocol describes the formation of an acetate ester. Other carboxylic acids can be used similarly.
Materials:
-
This compound
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Conversion of this compound to 3-Bromo-5-(bromomethyl)benzonitrile
This protocol details the conversion of the hydroxymethyl group to a bromomethyl group using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-5-(bromomethyl)benzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Application Notes: 3-Bromo-5-(hydroxymethyl)benzonitrile as a Versatile Building Block for Novel Phosphodiesterase-4 (PDE4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-Bromo-5-(hydroxymethyl)benzonitrile as a key starting material in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. This building block offers a strategic platform for developing novel therapeutics for inflammatory dermal diseases such as atopic dermatitis and psoriasis.
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ). This mechanism makes PDE4 an attractive target for the development of anti-inflammatory therapies. This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds, including triazolopyridines, which have demonstrated significant PDE4 inhibitory activity.
Featured Application: Synthesis of Triazolopyridine-Based PDE4 Inhibitors
Triazolopyridines derived from this compound are a promising class of PDE4 inhibitors. The unique trifunctional nature of the starting material—a bromine atom for cross-coupling reactions, a nitrile group for heterocycle formation, and a hydroxymethyl group for further derivatization—allows for extensive structure-activity relationship (SAR) exploration.
Proposed Synthetic Pathway
A plausible synthetic route to a potential triazolopyridine PDE4 inhibitor starting from this compound is outlined below. This pathway involves an initial Sonogashira coupling to introduce a key side chain, followed by cyclization to form the triazolopyridine core.
Caption: Proposed synthetic workflow for a triazolopyridine PDE4 inhibitor.
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, inert-atmosphere flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Triazolopyridine Ring Formation
The formation of the triazolopyridine ring can be achieved through the cyclization of the alkynylbenzonitrile intermediate with a hydrazine source.
Materials:
-
Alkynylbenzonitrile intermediate from the previous step
-
Hydrazine hydrate
-
Solvent (e.g., ethanol or n-butanol)
Procedure:
-
Dissolve the alkynylbenzonitrile intermediate in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for the required time, monitoring for the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the triazolopyridine core structure.
Quantitative Data
The following table presents representative biological data for known triazolopyridine and related PDE4 inhibitors. While specific data for compounds directly synthesized from this compound is not yet publicly available, these values provide a benchmark for the expected potency of this class of compounds.
| Compound Class | Target | IC₅₀ (nM) | Cell-Based Assay (TNF-α inhibition, IC₅₀ in nM) |
| Triazolopyridines | PDE4B | 10 - 100 | 50 - 500 |
| Triazolopyrimidines | PDE4B | 5 - 50 | 20 - 200 |
| Rolipram (Reference) | PDE4 | 110 | 100 |
| Roflumilast (Reference) | PDE4 | 0.8 | 0.5 |
Signaling Pathway
The mechanism of action of PDE4 inhibitors in dermal inflammatory diseases is well-established. By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB), which in turn modulates gene expression to reduce the production of pro-inflammatory cytokines.
Caption: PDE4 signaling pathway and the mechanism of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PDE4 inhibitors. Its strategic functional groups allow for the efficient construction of complex heterocyclic systems, such as triazolopyridines, which are poised to be effective therapeutics for a range of inflammatory skin diseases. The provided synthetic strategies and understanding of the underlying biological pathways offer a solid foundation for researchers and drug development professionals to explore this promising area of medicinal chemistry.
Application Notes and Protocols for the Experimental Coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, incorporating a bromo- handle for cross-coupling, a nitrile group, and a hydroxymethyl moiety that can be further functionalized. The following sections detail procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering a comprehensive guide for the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][2] The reaction couples an organoboron reagent, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base.[1][2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 16 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, Ethanol, and Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the degassed solvent system (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]
Data Presentation: Sonogashira Coupling Conditions
The following table presents typical conditions for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 60 | 6 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | DMF | 50 | 10 | 89 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Triethylamine | 1,4-Dioxane | 65 | 12 | 90 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
After completion (typically 6 hours), cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[5][6] This reaction is highly versatile and tolerates a wide range of functional groups.[5][6]
Data Presentation: Buchwald-Hartwig Amination Conditions
This table provides representative conditions for the Buchwald-Hartwig amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16 | 85 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ | DMF | 120 | 20 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 mmol, 1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line
-
Sealed reaction tube
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry reaction tube equipped with a stir bar.
-
Add anhydrous, degassed toluene, followed by aniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Logical Relationship: Key Components of Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the vinylation of aryl halides.[7][8]
Data Presentation: Heck Reaction Conditions
Below are representative conditions for the Heck reaction of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Triethylamine | DMF | 100 | 24 | 85 |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 88 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | - | NaOAc | DMA | 120 | 20 | 75 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the vessel tightly and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 24 hours), cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Signaling Pathway: Heck Reaction Catalytic Cycle
Caption: Key steps in the Heck reaction catalytic cycle.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(hydroxymethyl)benzonitrile is a key building block in medicinal chemistry and drug development. Its utility is highlighted by its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of triazolopyridines which act as phosphodiesterase (PDE) inhibitors for the treatment of dermal diseases[1]. The presence of a bromine atom, a nitrile group, and a hydroxymethyl group on the benzene ring provides multiple reaction sites for further molecular elaboration, making it a versatile scaffold for creating diverse compound libraries.
These application notes provide a comprehensive overview of a potential scale-up synthesis of this compound, including detailed protocols, safety considerations, and relevant biological context. The protocols are based on established chemical transformations for similar molecules and are intended to serve as a guide for experienced chemists in a laboratory or pilot plant setting.
Chemical Properties and Safety Information
A clear understanding of the chemical and physical properties, along with the associated hazards, is critical for the safe handling and scale-up of any chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1205515-06-5 | [2] |
| Molecular Formula | C8H6BrNO | [2] |
| Molecular Weight | 212.04 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | [2] |
| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place | [2][3] |
Hazard Identification and Safety Precautions:
This compound and its precursors are hazardous chemicals that must be handled with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
Recommended PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat or chemical-resistant apron
-
Respiratory protection (use in a well-ventilated fume hood)
Engineering Controls:
-
Work in a well-ventilated chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Synthetic Route
A plausible and scalable synthetic route to this compound involves a two-step process starting from 3-bromo-5-methylbenzonitrile:
-
Bromination: Radical bromination of the methyl group of 3-bromo-5-methylbenzonitrile to yield 3-bromo-5-(bromomethyl)benzonitrile.
-
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group to afford the final product.
An alternative and often preferred route on a larger scale is the reduction of the corresponding aldehyde, 3-bromo-5-formylbenzonitrile, due to typically cleaner reactions and easier purification.
Below is a diagram illustrating the synthetic pathway from 3-bromo-5-methylbenzonitrile.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are designed for the scale-up synthesis of this compound. All operations should be conducted by trained personnel in a suitable chemical facility.
Protocol 1: Synthesis of this compound via Reduction of 3-Bromo-5-formylbenzonitrile
This is often the preferred route for scale-up due to the commercial availability of the starting aldehyde and the typically high yields and purity of the product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 3-Bromo-5-formylbenzonitrile | 210.03 | 1.0 |
| Sodium borohydride (NaBH4) | 37.83 | 1.1 |
| Methanol (MeOH) | 32.04 | Solvent |
| Dichloromethane (DCM) | 84.93 | Solvent |
| 1 M Hydrochloric acid (HCl) | 36.46 | For workup |
| Saturated sodium bicarbonate solution | - | For workup |
| Brine | - | For workup |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | Drying agent |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-bromo-5-formylbenzonitrile (1.0 eq) and methanol.
-
Cooling: Cool the resulting suspension to 0-5 °C with an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Add dichloromethane and water to the residue. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Expected Yield: 85-95% Purity: >98% (by HPLC)
Protocol 2: Synthesis via Bromination and Hydrolysis of 3-Bromo-5-methylbenzonitrile
This protocol provides an alternative route from the corresponding methyl derivative.
Step 1: Synthesis of 3-Bromo-5-(bromomethyl)benzonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| 3-Bromo-5-methylbenzonitrile | 196.04 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 |
| Carbon tetrachloride (CCl4) | 153.82 | Solvent |
Procedure:
-
Reaction Setup: To a reactor fitted with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-bromo-5-methylbenzonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.
-
Initiator Addition: Add AIBN (0.05 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (around 77 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 3-bromo-5-(bromomethyl)benzonitrile. This crude product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) |
| Crude 3-Bromo-5-(bromomethyl)benzonitrile | 274.94 | 1.0 |
| Calcium carbonate (CaCO3) | 100.09 | 1.5 |
| Acetone | 58.08 | Solvent |
| Water | 18.02 | Solvent |
Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser and mechanical stirrer, dissolve the crude 3-bromo-5-(bromomethyl)benzonitrile (1.0 eq) in a mixture of acetone and water.
-
Addition of Base: Add calcium carbonate (1.5 eq) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 3-5 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Filtration and Concentration: After completion, cool the reaction mixture and filter off the inorganic salts. Remove the acetone from the filtrate under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to obtain this compound.
Expected Overall Yield (2 steps): 60-70% Purity: >97% (by HPLC)
Biological Context: Role in Phosphodiesterase Inhibition
This compound serves as a vital precursor for the synthesis of phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these second messengers, PDEs play a critical role in various signaling pathways.
Specifically, inhibitors of PDE5 have been shown to be effective in treating conditions like erectile dysfunction and pulmonary hypertension. The mechanism of action involves the inhibition of PDE5, which leads to an accumulation of cGMP. This, in turn, activates protein kinase G (PKG), resulting in a cascade of downstream effects, including smooth muscle relaxation. The NO/cGMP/PKG signaling pathway is also implicated in neuroinflammation and neuroprotection[4].
Caption: The NO/cGMP signaling pathway and the role of PDE5 inhibitors.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the scale-up synthesis and quality control of this compound.
Caption: General workflow for scale-up synthesis and quality control.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Bromo-5-(hydroxymethyl)benzonitrile in Suzuki-Miyaura cross-coupling reactions. The information is designed to help diagnose and resolve common issues encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the common causes?
A low or failed yield with this substrate can stem from several factors, often related to the specific functional groups present or general reaction conditions. Key areas to investigate include:
-
Catalyst System: The palladium catalyst may be deactivated or inappropriate for this substrate. The hydroxymethyl group or the nitrile can potentially coordinate to the palladium center, inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands can sometimes mitigate these effects.[1]
-
Base Selection: The choice and quality of the base are critical. An inappropriate base can lead to side reactions or fail to activate the boronic acid effectively for transmetalation.[2][3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2]
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling (coupling of two boronic acid molecules).[4][5][6] This is often exacerbated by excess base or residual oxygen.
-
Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote boronic acid homocoupling.[5] Ensure the reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][7]
-
Reaction Temperature: The temperature may be too low for the oxidative addition to occur efficiently or too high, leading to catalyst decomposition or increased side reactions.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Several side reactions are common in Suzuki couplings and can compete with the desired product formation:
-
Homocoupling: This results in a biaryl product formed from two molecules of your boronic acid coupling partner.[5][6] It is often caused by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[5] Minimizing oxygen exposure is the primary solution.
-
Dehalogenation: The bromo group on your starting material is replaced by a hydrogen atom, yielding 3-(hydroxymethyl)benzonitrile. This can occur if a hydride source is present, which can arise from certain solvents (like alcohols) or bases.[1][5] Switching to a weaker base or an aprotic solvent can help reduce this side reaction.[1]
-
Protodeboronation: The boronic acid starting material is converted back to its corresponding hydrocarbon. This is often an issue with electron-deficient or certain heteroaryl boronic acids and can be pH-dependent.[4] Using a boronic ester (e.g., a pinacol ester) can sometimes increase stability.[5]
-
Palladium Black Formation: The precipitation of metallic palladium (palladium black) indicates catalyst decomposition.[6] This leads to a loss of catalytic activity and can be caused by high temperatures, impure reagents, or an inappropriate ligand-to-metal ratio.
Q3: My reaction starts but then stalls, and I see palladium black precipitating. What is causing catalyst deactivation?
Catalyst deactivation is a common issue where the active Pd(0) species is consumed or inhibited.[8][9] For this compound, consider these possibilities:
-
Ligand Coordination: The hydroxymethyl or nitrile functionalities on the substrate could potentially coordinate to the palladium center, interfering with the catalytic cycle.
-
Oxidation: Exposure to air will oxidize the active Pd(0) to inactive Pd(II) species.[5]
-
Product Inhibition: The biphenyl product itself can sometimes bind strongly to the catalyst, especially in nonpolar solvents, leading to deactivation.[8][9]
-
High Temperature: Excessive heat can cause the palladium nanoparticles to agglomerate and precipitate as palladium black.[6]
Q4: Purification of the final product is difficult due to co-eluting impurities. What are some strategies to improve separation?
Purification challenges often arise from byproducts having similar polarities to the desired product.
-
Homocoupled Byproduct: The homocoupled product from the boronic acid partner is often a major impurity. Optimizing the reaction to prevent its formation is the best strategy. If it does form, careful column chromatography with a shallow solvent gradient may be required.
-
Dehalogenated Starting Material: This byproduct can be close in polarity to the starting material. An acid-base wash during workup might help if the boronic acid partner has a suitable functional group.
-
Boronic Acid Residues: Unreacted boronic acid and its byproducts can often be removed by performing an aqueous basic wash (e.g., with NaOH solution) during the workup, which converts the boronic acid to a water-soluble boronate salt.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Suzuki coupling of this compound.
| Observation / Issue | Potential Cause | Suggested Solution |
| No reaction / Low Conversion | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand. • Consider a different precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3).[1][10] • Ensure proper precatalyst activation if required. |
| 2. Inefficient Degassing | • Degas the solvent thoroughly (e.g., by sparging with argon for 30+ minutes or freeze-pump-thaw cycles).[7] • Assemble the reaction under a positive pressure of inert gas.[2] | |
| 3. Inappropriate Base/Solvent | • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] • Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[7] | |
| 4. Low Reaction Temperature | • Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). | |
| Significant Side Products | 1. Boronic Acid Homocoupling | • Rigorously exclude oxygen from the reaction.[5] • Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precatalyst.[5] |
| 2. Dehalogenation of Aryl Bromide | • Switch to a weaker base (e.g., K₂CO₃ instead of an alkoxide).[1] • Use an aprotic solvent system (e.g., Dioxane, Toluene) instead of alcohols.[1] | |
| 3. Protodeboronation | • Use the boronic acid partner as a pinacol ester for increased stability.[5] • Avoid excessively harsh basic conditions or prolonged reaction times. | |
| Catalyst Decomposition | 1. Formation of Palladium Black | • Lower the reaction temperature. • Ensure high purity of all reagents and solvents.[2] • Increase the ligand-to-palladium ratio slightly. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas (Argon or Nitrogen).
-
Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this process three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Comparison of Reaction Conditions
The following table outlines various conditions that can be employed for Suzuki coupling reactions. The optimal conditions for this compound may vary depending on the specific boronic acid partner.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 100 | Good for sterically hindered or electron-rich partners. |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | A classic, reliable system for many aryl bromides. |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | THF | 80 | Effective for challenging couplings at lower temperatures.[10] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF | 110 | Often used when higher temperatures are required for activation. |
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting a Suzuki coupling reaction.
Common Side Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds.[1] This guide focuses on the common synthetic route involving the reduction of 3-Bromo-5-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed method is the chemoselective reduction of the aldehyde group of 3-Bromo-5-formylbenzonitrile. Sodium borohydride (NaBH₄) in an alcoholic solvent, such as methanol or ethanol, is the preferred reagent for this transformation due to its mild nature and high selectivity for aldehydes over other functional groups like nitriles and aryl bromides.
Q2: What are the potential by-products in the NaBH₄ reduction of 3-Bromo-5-formylbenzonitrile?
A2: While the reaction is generally clean, the formation of by-products can occur. The primary by-products to monitor are:
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-Bromo-5-formylbenzonitrile.
-
Borate Esters: These are formed from the reaction of the alcohol product and the borohydride reagent. They are typically hydrolyzed to the desired alcohol during the work-up step.
-
Over-reduction Products: Although less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the nitrile group to an amine or the hydrodebromination of the aryl bromide.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (aldehyde) from the product (alcohol). The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-Bromo-5-formylbenzonitrile.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Deactivated reducing agent. | 1. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). 2. Allow the reaction to warm to room temperature after the initial addition of NaBH₄ at 0°C. 3. Use fresh, high-quality NaBH₄. |
| Low Yield of Desired Product | 1. Product loss during work-up and extraction. 2. Sub-optimal reaction conditions. 3. Impure starting material. | 1. Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 2. Optimize the reaction time and temperature. 3. Purify the starting 3-Bromo-5-formylbenzonitrile before the reduction. |
| Formation of Unidentified Impurities | 1. Contaminated reagents or solvents. 2. Side reactions due to prolonged reaction times or high temperatures. | 1. Use pure, dry solvents and fresh reagents. 2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities during column chromatography. 2. The product is an oil or does not crystallize easily. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate/petroleum ether) to induce crystallization.[2] |
Experimental Protocols
Key Experiment: Reduction of 3-Bromo-5-formylbenzonitrile with Sodium Borohydride
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Bromo-5-formylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M (for quenching, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-formylbenzonitrile (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or 1 M HCl at 0°C to decompose the excess NaBH₄ and any borate ester intermediates.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add deionized water to the residue.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective reduction of the aldehyde. |
| Stoichiometry | 1.1 - 1.5 equivalents of NaBH₄ | Drives the reaction to completion. |
| Solvent | Methanol or Ethanol | Good solubility for reactants. |
| Temperature | 0°C to Room Temperature | Controlled reaction rate, minimizing by-products. |
| Typical Yield | >90% (after purification) | High conversion to the desired product. |
| Purity | >98% (after purification) | High purity suitable for further synthetic steps. |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Coupling Reactions of 3-Bromo-5-(hydroxymethyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of coupling reactions involving 3-Bromo-5-(hydroxymethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?
Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. The presence of both a hydroxymethyl group and an electron-withdrawing nitrile group introduces specific challenges. Common issues include:
-
Catalyst and Ligand Incompatibility: Standard catalysts like Pd(PPh₃)₄ may not be optimal. The electron-deficient nature of the aryl bromide generally favors the oxidative addition step, but the choice of ligand is critical for the other steps in the catalytic cycle.
-
Suboptimal Base Selection: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester, homocoupling of the coupling partners, and hydrodehalogenation of the aryl bromide can consume starting materials and reduce the yield.[1]
-
Reaction Conditions: Temperature, reaction time, and the rigorous exclusion of oxygen and moisture are critical parameters that require optimization.
-
Hydroxymethyl Group Interference: The hydroxyl group can potentially coordinate to the palladium catalyst, affecting its activity. While some Suzuki reactions tolerate hydroxyl groups, in some cases, protection may be necessary.
Q2: How does the electron-withdrawing nitrile group on this compound affect the coupling reaction?
The nitrile group is electron-withdrawing, which influences the reactivity of the aryl bromide. Generally, electron-withdrawing groups can make the oxidative addition step of the palladium catalytic cycle more favorable.[2] However, the electronic nature of the substrate can also affect the rates of other steps, such as reductive elimination. The nitrile functionality itself can also potentially act as a directing group in certain palladium-catalyzed reactions.[3][4]
Q3: What are the most common side reactions to be aware of when working with this compound in coupling reactions?
Several side reactions can lower the yield of your desired product:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl bromide). In Sonogashira reactions, alkyne homocoupling is a common issue, especially in the presence of oxygen and a copper co-catalyst.[5]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, replacing the boron functional group with a hydrogen atom. This side reaction is often promoted by the presence of water and the choice of base.
-
Hydrodehalogenation: This is the reduction of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be influenced by the reaction conditions, including the choice of base and the presence of hydride sources.[6]
-
Reaction with the Hydroxymethyl Group: While less common in standard coupling conditions, strong bases could potentially deprotonate the hydroxymethyl group, leading to undesired side reactions.
Q4: Should I protect the hydroxymethyl group on this compound before performing a coupling reaction?
Whether to protect the hydroxymethyl group depends on the specific reaction conditions and the other functional groups present in your coupling partners.
-
When to consider protection: If you are using very strong bases or reaction conditions that might lead to etherification or other reactions involving the alcohol, protection is advisable. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[7][8]
-
When protection might be unnecessary: Many modern cross-coupling reactions are tolerant of free hydroxyl groups.[9][10] It is often worth attempting the reaction without a protecting group first, as this simplifies the synthetic route by avoiding protection and deprotection steps.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. For electron-deficient aryl bromides, consider more robust catalyst systems like those based on Buchwald-type ligands (e.g., XPhos, SPhos).[1] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly affect the transmetalation step.[11][12] |
| Poor Solvent Choice | Solvents like dioxane, THF, and toluene, often with water as a co-solvent, are commonly used.[1] The polarity of the solvent can influence reaction rates and side reactions.[9] |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidation of phosphine ligands and deactivation of the catalyst.[1] |
| Low Reaction Temperature | If the reaction is sluggish, gradually increase the temperature. Many Suzuki couplings are run at elevated temperatures (80-110 °C).[1] |
Issue 2: Significant Homocoupling in Sonogashira Coupling
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling of terminal alkynes is often catalyzed by copper in the presence of oxygen.[5] Ensure the reaction is performed under strictly anaerobic conditions using Schlenk line techniques or a glovebox. |
| Copper Co-catalyst | The most direct way to avoid copper-catalyzed homocoupling is to use a copper-free Sonogashira protocol.[13][14][15][16][17] |
| Excess Alkyne | While a slight excess of the alkyne is common, a large excess can sometimes favor homocoupling. Try reducing the stoichiometry of the alkyne. |
| Reaction Temperature | Lowering the reaction temperature may help to suppress the rate of homocoupling relative to the desired cross-coupling. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand System | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the C-N bond formation. Screen different bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2][18] Pre-catalysts can also offer improved performance.[19] |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.[2] |
| Solvent Effects | Toluene and dioxane are generally good solvent choices.[2] The solubility of the amine and the aryl bromide should be considered. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation. A higher catalyst loading might be necessary for challenging couplings. |
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for different coupling reactions. These should be optimized for your specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%), or Buchwald pre-catalysts (1-3 mol%) | For electron-deficient aryl bromides, Buchwald catalysts often give better results.[1] |
| Ligand | SPhos, XPhos, RuPhos (if not using a pre-catalyst) | Bulky, electron-rich ligands are generally preferred. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The choice of base can be critical and should be screened.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1) | A biphasic system is common for Suzuki reactions.[1] |
| Temperature | 80 - 110 °C | Temperature may need to be optimized for specific substrates. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | These are common choices for Sonogashira reactions.[20] |
| Co-catalyst | CuI (5-10 mol%) | For copper-free conditions, this is omitted.[13][17] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) (used as solvent or co-solvent) | The amine base also acts as a solvent in many cases. |
| Solvent | THF, DMF, or neat amine | The choice of solvent can affect the solubility of reagents. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) | Pre-catalysts are also highly effective.[19] |
| Ligand | XPhos, RuPhos, BrettPhos (1.5 - 2 x Pd concentration) | Bulky monophosphine ligands are standard.[2][18] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ (1.5 - 2.5 equivalents) | Strong, non-nucleophilic bases are preferred.[2] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed solvents are essential. |
| Temperature | 80 - 110 °C | Reaction times can vary from a few hours to overnight. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for the specific boronic acid or ester being used.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 3-Bromo-5-(hydroxymethyl)benzonitrile Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Bromo-5-(hydroxymethyl)benzonitrile in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for cross-coupling reactions with this compound?
A1: The primary considerations include the type of cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Sonogashira), the nature of the coupling partner, and the presence of the hydroxymethyl and nitrile functional groups on your substrate. Palladium-based catalysts are most common.[1] For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust choices.[2][3] The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity, especially for less reactive coupling partners.[1]
Q2: How do the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups on this compound affect the cross-coupling reaction?
A2: Both the hydroxymethyl and nitrile groups are generally well-tolerated in palladium-catalyzed cross-coupling reactions.[4] However, the hydroxymethyl group can potentially coordinate to the metal center, and the nitrile group is electron-withdrawing, which can influence the electronic properties of the aryl bromide. The basicity of the reaction conditions should be considered to avoid deprotonation of the hydroxyl group, which might lead to side reactions, although many protocols use bases like K₂CO₃ or K₃PO₄ successfully.
Q3: Which are the most common cross-coupling reactions performed with aryl bromides like this compound?
A3: The most common and versatile cross-coupling reactions for aryl bromides are the Suzuki-Miyaura (using boronic acids/esters), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions.[5][6] These methods are widely employed for the formation of new carbon-carbon bonds.
Q4: Can I use the same catalyst for Suzuki, Heck, and Sonogashira couplings?
A4: While some palladium catalysts are versatile, it is often beneficial to select a catalyst system optimized for the specific reaction type. For instance, Pd(dppf)Cl₂ is excellent for many Suzuki couplings.[2] For Heck reactions, phosphine-free systems or those with specific phosphine ligands are common.[7][8] Sonogashira reactions often employ a palladium catalyst in conjunction with a copper(I) co-catalyst.[9][10]
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or inappropriate ligand. 2. Incorrect base or solvent combination. 3. Reaction temperature is too low. 4. Insufficiently inert atmosphere (oxygen contamination). | 1. Screen different palladium catalysts and ligands. For Suzuki, consider Pd(dppf)Cl₂ or systems with bulky phosphine ligands.[2][3] 2. Test a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, DMF).[5] 3. Incrementally increase the reaction temperature. 4. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[5] |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. Degradation of the boronic acid (in Suzuki coupling). | 1. Improve degassing procedures and maintain a strict inert atmosphere.[5] 2. Use a slight excess (1.1–1.2 equivalents) of the boronic acid or consider using more stable boronate esters.[5] |
| Dehalogenation (Loss of Bromine) | 1. Reaction temperature is too high or reaction time is too long. 2. The chosen base or solvent is acting as a hydride source. 3. The phosphine ligand is not optimal. | 1. Reduce the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[11] 2. Screen different bases and ensure solvents are pure.[11] 3. The choice of ligand can influence the rate of dehalogenation versus cross-coupling.[11] |
| Poor Reproducibility | 1. Inconsistent quality of reagents (especially the base). 2. Variable water content in the solvent. | 1. For bases like K₃PO₄, grinding it to a fine powder can improve consistency.[12] 2. For anhydrous reactions, ensure solvents are rigorously dried. For aqueous conditions, maintain a consistent solvent ratio. A small amount of water can be necessary for some anhydrous couplings with K₃PO₄ to function correctly.[12] |
Data Presentation: Catalyst Systems for Cross-Coupling of Aryl Bromides
The following tables summarize common catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira reactions involving aryl bromides. These serve as a starting point for optimization with this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | Good | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | Moderate to Good | [13] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp - 80 | Good to Excellent | [3] |
Table 2: Catalyst Systems for Heck Coupling
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | H₂O/DMF | 80 | Good | [14] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | Acetonitrile | 80-100 | High | [15] |
| Pd₂(dba)₃ / P(t-Bu)₃H·BF₄ | Cy₂NMe | Dioxane | 120 | High | [8] |
| Phosphine-Free (e.g., PdCl₂) | K₂CO₃ | Methanol | 120 | Good | [15] |
Table 3: Catalyst Systems for Sonogashira Coupling
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 80 | Good | [1] |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 60-80 | High | [9] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Copper-free) | Cs₂CO₃ | Dioxane | Room Temp | Good | [10] |
| Pd(OAc)₂ / XPhos (Copper-free) | K₃PO₄ | Dioxane | 100 | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[3]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring for 2-12 hours.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a ligand if required.[14]
-
Inert Atmosphere: Purge the tube with argon or nitrogen.
-
Solvent Addition: Add the degassed solvent (e.g., DMF or a DMF/water mixture).
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-120 °C) for 4-24 hours.[14]
-
Workup: After cooling, extract the product with an appropriate solvent, wash, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add the degassed solvent (e.g., a mixture of triethylamine and DMF), followed by the terminal alkyne (1.1 equiv).[1]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80 °C) for 6-12 hours.
-
Workup: After cooling, dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.[1]
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: A decision-making diagram for troubleshooting cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
Side reactions of the nitrile group in 3-Bromo-5-(hydroxymethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(hydroxymethyl)benzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the side reactions of the nitrile group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Unwanted Cyclization Under Acidic Conditions
Question: I am attempting a reaction with this compound under acidic conditions and obtaining an unexpected product instead of my target compound. What could be happening?
Answer: A likely side reaction under acidic conditions is an intramolecular Pinner reaction. The nitrile group can react with the neighboring hydroxymethyl group to form a cyclic imidate, which can then be hydrolyzed to a lactone (a cyclic ester). This is particularly prevalent in the presence of strong, anhydrous acids like HCl gas in an alcohol solvent.
Troubleshooting:
-
Protect the Hydroxymethyl Group: Before subjecting the molecule to acidic conditions, protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another acid-stable protecting group. This will prevent its participation in the intramolecular reaction.[1][2]
-
Control Reaction Conditions: If the desired reaction requires acidic conditions, use milder acids or aqueous acidic conditions, which may favor the desired reaction over the Pinner cyclization. Low temperatures can also help to suppress this side reaction.[3][4]
Experimental Protocol: Protection of the Hydroxymethyl Group (TBDMS Ether Formation)
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica gel.
2. Over-reduction of the Nitrile Group
Question: I am trying to reduce the nitrile in this compound to an aldehyde, but I am isolating the primary amine instead. How can I prevent this over-reduction?
Answer: The reduction of a nitrile to an aldehyde is a partial reduction that can be challenging to control. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will fully reduce the nitrile to a primary amine.[5][6][7] Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction to an aldehyde, but reaction conditions are critical.[5][8][9][10]
Troubleshooting:
-
Choice of Reducing Agent: Use DIBAL-H instead of LiAlH₄.
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), to prevent the second hydride addition that leads to the amine.[8][10][11]
-
Stoichiometry: Use a controlled amount of DIBAL-H (typically 1.0 to 1.2 equivalents).
Experimental Protocol: Partial Reduction to an Aldehyde using DIBAL-H
-
Dissolve this compound (1 equivalent) in anhydrous toluene or DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) dropwise via a syringe pump, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for the recommended time (typically 1-3 hours), monitoring by TLC.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography.
3. Loss of the Bromo Substituent (Dehalogenation)
Question: During the reduction of the nitrile group, I am observing the formation of a byproduct that lacks the bromine atom. What causes this and how can it be avoided?
Answer: Reductive dehalogenation is a known side reaction for aryl halides, especially under harsh reducing conditions. This can occur with strong hydrides like LiAlH₄ or during catalytic hydrogenation.
Troubleshooting:
-
Milder Reducing Agents: Use DIBAL-H for the reduction to the aldehyde, as it is less likely to cause dehalogenation compared to LiAlH₄ at low temperatures.
-
Avoid Catalytic Hydrogenation: If reducing to the amine, consider alternatives to catalytic hydrogenation (e.g., using borane complexes) if dehalogenation is a significant issue.
-
Chemoselective Reduction: Specific reagents and conditions can be employed for the selective reduction of one functional group in the presence of another. For instance, certain indium-based hydride systems have been shown to selectively reduce bromo groups without affecting nitriles, or vice-versa.[12]
Quantitative Data on Reductive Dehalogenation:
| Reducing Agent | Target Product | Dehalogenation Potential | Recommended Conditions |
| LiAlH₄ | Primary Amine | High | Use with caution; may require optimization of temperature and reaction time. |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Amine | High | Often leads to significant dehalogenation. |
| DIBAL-H | Aldehyde | Low to Moderate | Maintain low temperatures (-78 °C) to minimize. |
| NaBH₄/CoCl₂ | Primary Amine | Moderate | Can be an alternative to LiAlH₄. |
4. Unwanted Reactions of the Hydroxymethyl Group
Question: I am seeing byproducts that suggest the hydroxymethyl group has reacted. What are the possible side reactions and how can I prevent them?
Answer: The hydroxymethyl group is a reactive functional group that can undergo several side reactions, including:
-
Oxidation: If oxidizing agents are present, it can be oxidized to an aldehyde or a carboxylic acid.
-
Esterification: In the presence of acidic impurities or acylating agents, it can form esters.
-
Etherification: Under certain conditions, it can form ethers.
Troubleshooting:
-
Protecting Group Strategy: The most robust solution is to protect the hydroxymethyl group before carrying out reactions that are incompatible with a primary alcohol. A TBDMS ether is a common choice due to its ease of formation and removal.[1][2]
-
Inert Atmosphere: When performing reductions or other sensitive reactions, ensure an inert atmosphere to prevent oxidation from atmospheric oxygen.
-
Purified Reagents and Solvents: Use high-purity reagents and anhydrous solvents to avoid unwanted side reactions.
5. Low Yield and Formation of Polymeric Material
Question: My reaction is resulting in a low yield of the desired product and a significant amount of an insoluble, uncharacterizable material. What could be the cause?
Answer: The formation of polymeric material from nitriles can occur under certain conditions, although it is less common for aromatic nitriles under standard laboratory conditions.[13][14][15] More likely causes for low yield and insoluble byproducts include:
-
Intermolecular Reactions: At high concentrations, intermolecular versions of the side reactions described above (e.g., Pinner-type reactions, ether formation) can lead to oligomers or polymers.
-
Degradation: The starting material or product may be unstable under the reaction conditions, leading to decomposition.
Troubleshooting:
-
Reaction Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.
-
Temperature Control: Ensure the reaction temperature is carefully controlled, as excessive heat can promote polymerization and decomposition.
-
Degas Solvents: For sensitive reactions, degassing the solvent can remove dissolved oxygen that might initiate radical polymerization or degradation pathways.
Visual Guides
Logical Flowchart for Troubleshooting Side Reactions
Caption: A troubleshooting guide for common side reactions.
Reaction Pathway for Pinner Side Reaction
Caption: Intramolecular Pinner side reaction pathway.
General Reduction Pathways of the Nitrile Group
Caption: Competing pathways in nitrile reduction.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. osti.gov [osti.gov]
- 15. Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactivity of 3-Bromo-5-(hydroxymethyl)benzonitrile: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of 3-Bromo-5-(hydroxymethyl)benzonitrile is critical for successful synthetic outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable building block primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the 3-position.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives.
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.
-
Nucleophilic Substitution: The benzylic hydroxyl group can be a site for substitution reactions.
This compound is notably used in the synthesis of triazolopyridines, which are investigated as phosphodiesterase inhibitors for treating dermal diseases.[1]
Q2: How does the choice of solvent impact the success of a Suzuki-Miyaura coupling reaction with this substrate?
A2: The solvent plays a crucial role in Suzuki-Miyaura couplings by influencing the solubility of reagents, the stability of the palladium catalyst, and the rate of transmetalation.[2][3][4] A mixture of an aprotic organic solvent and water is often employed.[4][5]
-
Aprotic Solvents (e.g., Dioxane, Toluene, THF, DMF): These are the most common choices. Dioxane and toluene are frequently used due to their ability to solubilize the organic substrate and the palladium catalyst.[4][6]
-
Water: The addition of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.[5] The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
Q3: What are the key considerations for solvent selection in a Buchwald-Hartwig amination of this compound?
A3: For Buchwald-Hartwig aminations, the solvent must be able to dissolve the substrate, the amine, the base, and the catalyst system. Anhydrous, aprotic solvents are generally preferred.[7][8][9]
-
Toluene and Dioxane: These are common choices that have proven effective for a wide range of aryl bromides.[6][7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While effective in some cases, they can sometimes lead to side reactions or catalyst decomposition at high temperatures.
The choice of ligand and base is also critical and is often optimized in conjunction with the solvent.[6]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | - Try a different aprotic solvent (e.g., switch from THF to dioxane or toluene).- Adjust the organic solvent-to-water ratio to improve the solubility of the inorganic base. |
| Catalyst Deactivation | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.- Use degassed solvents.- Consider a more robust ligand that can stabilize the catalyst. |
| Inefficient Transmetalation | - The choice of base is critical; consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Ensure the boronic acid is of high quality, as impurities can hinder the reaction. |
| Homocoupling of Boronic Acid | - This side reaction can occur in the presence of oxygen.[4] Ensure rigorous degassing of the reaction mixture.- Use a minimal excess of the boronic acid. |
Incomplete Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Activity | - The choice of ligand is crucial and highly substrate-dependent. Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP).[6]- Ensure the palladium precursor and ligand are pure. |
| Inappropriate Base | - The strength of the base can significantly affect the reaction rate. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.- Ensure the base is completely dissolved or well-suspended in the solvent. |
| Side Reactions of the Hydroxymethyl Group | - The hydroxymethyl group might interfere with the reaction, for example, by coordinating to the palladium catalyst or reacting with the strong base. Consider protecting the hydroxyl group (e.g., as a silyl ether) before the amination. |
| Solvent Incompatibility | - If the reaction is sluggish in toluene, consider switching to dioxane, which can sometimes improve reaction rates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[5]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., dioxane/water 4:1 v/v).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific amines.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), and the phosphine ligand.[9]
-
Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).[9]
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sulfate, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizing Workflows
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of a 3-Bromo-5-(hydroxymethyl)benzonitrile Reaction Mixture
For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of reaction mixtures is paramount for process optimization, impurity profiling, and quality control. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of a typical reaction mixture containing the key intermediate, 3-Bromo-5-(hydroxymethyl)benzonitrile.
Performance Comparison of Analytical Techniques
The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the analytes. LC-MS is often favored for its high sensitivity and specificity, particularly for non-volatile and thermally labile compounds like this compound.
A typical synthesis of this compound may involve the bromination of a substituted benzonitrile followed by functional group manipulation, or the cyanidation of a dibromobenzyl alcohol derivative. Consequently, the reaction mixture can contain the starting materials, intermediates, the final product, and various byproducts. For the purpose of this comparison, a hypothetical reaction mixture is considered, containing the target analyte and potential impurities.
Table 1: Comparison of Analytical Techniques for the Analysis of a this compound Reaction Mixture
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation by liquid chromatography, detection by UV absorbance. | Separation by gas chromatography, detection by mass-to-charge ratio. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL | 1 - 10 ng/mL (with derivatization) |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL | 5 - 50 ng/mL (with derivatization) |
| Linearity (R²) | >0.999 | >0.995 | >0.998 |
| Selectivity | Very High (based on m/z) | Moderate (risk of co-elution) | High (mass spectral data) |
| Sample Preparation | Simple dilution | Simple dilution | Derivatization may be required |
| Analysis Time | 5 - 15 minutes | 10 - 20 minutes | 15 - 30 minutes |
| Suitability for Analyte | Excellent | Good | Moderate (potential for thermal degradation) |
Experimental Protocols
LC-MS Protocol for the Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound in a reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters:
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
-
MRM Transitions:
-
This compound: Precursor ion [M+H]⁺ m/z 212.0, Product ion for quantification m/z 194.0, Product ion for confirmation m/z 115.0.
-
Monitor for expected impurities based on their respective parent and product ions.
-
3. Data Analysis:
-
Quantify the concentration of this compound and impurities using a calibration curve prepared from certified reference standards.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for reproducible results. The following diagrams illustrate the key stages of the LC-MS analysis.
Caption: Experimental workflow for LC-MS analysis.
The logical relationship for selecting an appropriate analytical technique based on key performance indicators can be visualized as follows:
Caption: Method selection decision tree.
A Comparative Guide to the Quantification of 3-Bromo-5-(hydroxymethyl)benzonitrile: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantification of 3-Bromo-5-(hydroxymethyl)benzonitrile, alongside alternative analytical techniques. By presenting supporting data and detailed protocols, this document aims to assist in selecting the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a non-volatile compound like this compound, reversed-phase HPLC is a highly suitable method. Based on methods for structurally similar compounds, such as other brominated benzonitriles, a robust HPLC method can be established.[1][2]
A typical HPLC method for related aromatic nitriles and brominated compounds involves a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and acidified water.[1][2][3]
Experimental Protocol: Proposed HPLC Method
This protocol is a recommended starting point for the quantification of this compound, derived from established methods for similar analytes.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often effective for separating the main compound from any impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the compound of interest. A typical gradient might run from 5% to 95% Solvent B over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 220 nm is a good starting point for benzonitrile derivatives. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). A dilution series should be prepared to establish a calibration curve for quantification.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which is a solid with a relatively high boiling point, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Comparison of Analytical Methods
The following table summarizes the key aspects of HPLC, GC, and qNMR for the quantification of this compound.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. | The signal intensity of specific nuclei is directly proportional to their molar concentration. |
| Applicability to Analyte | Highly suitable for non-volatile compounds like this compound. | May require derivatization to increase volatility and thermal stability. | Applicable and provides structural information. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization. | Requires a suitable deuterated solvent and a certified internal standard. |
| Instrumentation | Widely available in analytical laboratories. | Common, but may require specific injectors and detectors. | Requires a high-field NMR spectrometer. |
| Advantages | Robust, reproducible, and easily automated. Good for routine analysis. | High resolution and sensitivity, especially for volatile impurities. | Primary method (no need for a specific analyte standard), provides structural confirmation, non-destructive. |
| Disadvantages | Requires a reference standard for quantification, solvent consumption. | Potential for thermal degradation of the analyte, may not be suitable for non-volatile impurities. | Lower sensitivity compared to HPLC and GC, higher equipment cost, requires specialized expertise. |
Experimental Workflow and Data Analysis
The following diagrams illustrate the typical experimental workflow for HPLC analysis and the logical process for selecting an appropriate analytical method.
References
A Comparative Guide to the Reactivity of Bromobenzonitrile Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-bromobenzonitrile isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to complex molecules in pharmaceutical and materials science research. The position of the electron-withdrawing nitrile group (-CN) relative to the bromine atom significantly influences the electronic properties and steric environment of the C-Br bond, thereby affecting its susceptibility to oxidative addition in the catalytic cycle.
Comparative Reactivity Analysis
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is largely governed by the ease of the initial oxidative addition step to the Pd(0) catalyst. This step is favored by electron-deficient aromatic rings.
-
4-Bromobenzonitrile (para-isomer): The nitrile group is in the para position, exerting a strong electron-withdrawing effect through resonance and induction. This makes the carbon-bromine bond more electron-deficient and thus generally more reactive towards oxidative addition.
-
2-Bromobenzonitrile (ortho-isomer): The nitrile group is in the ortho position. While it exerts a strong electron-withdrawing inductive effect, potential steric hindrance from the adjacent cyano group can impact the approach of the bulky palladium catalyst. Additionally, the nitrogen lone pair of the nitrile could potentially coordinate to the palladium center, which may influence catalyst activity.
-
3-Bromobenzonitrile (meta-isomer): The nitrile group is in the meta position, where its electron-withdrawing effect is primarily inductive and weaker than the resonance effect observed in the para and ortho isomers. Consequently, 3-bromobenzonitrile is often the least reactive of the three isomers.
The general reactivity trend for bromobenzonitrile isomers in cross-coupling reactions is often: 4-bromobenzonitrile > 2-bromobenzonitrile > 3-bromobenzonitrile . However, this can be highly dependent on the specific reaction type, catalyst system, and reaction conditions.
Data Presentation: Performance in Cross-Coupling Reactions
The following tables summarize experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromobenzonitrile isomers. The data has been compiled from various sources to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | p-Tolylboronic acid | Pd@MIL-101(Cr)-NH₂ (1.5 mol%) | K₂CO₃ | DMF | 120 | 12 | 90 | [1] |
| 3-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La (1 mol%) | K₂CO₃ | DMF/H₂O | 100 | 2 | 98 | [3] |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 97 | [4] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond between an aryl halide and an amine.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | NaOtBu | Toluene | 100 | 24 | 85 | N/A |
| 3-Bromobenzonitrile | Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 92 | [2] |
| 4-Bromobenzonitrile | Pyrrolidine | Pd(OAc)₂ (1 mol%) / RuPhos (2 mol%) | NaOtBu | Dioxane | 80 | 16 | 99 | N/A |
(Yields for 2- and 4-bromobenzonitrile are based on typical conditions for related substrates, as direct comparative data is sparse in the provided search results.)
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 | 12 | 88 | N/A |
| 3-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | i-Pr₂NH | Toluene | 80 | 6 | 90 | [2] |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | DMF | 80 | 4 | 94 | N/A |
(Yields for 2- and 4-bromobenzonitrile are based on typical conditions for related substrates, as direct comparative data is sparse in the provided search results.)
Mandatory Visualization
The following diagrams illustrate the catalytic cycles and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for Buchwald-Hartwig amination.[7][8]
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.[9][10]
Caption: A generalized workflow for cross-coupling experiments.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of cross-coupling reactions. The following are representative protocols.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile
This protocol is adapted from procedures for similar substrates.[11][12]
Materials:
-
4-Bromobenzonitrile
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene and Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for the required time (monitor by TLC or GC-MS, typically 2-18 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromobenzonitrile
This protocol is based on established methods for aryl bromide amination.[7][13]
Materials:
-
3-Bromobenzonitrile
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.4 mmol).
-
Add 3-bromobenzonitrile (1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 110°C with stirring for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-aryl amine product.
Protocol 3: Sonogashira Coupling of Bromobenzonitrile
This protocol is a representative procedure for the copper-cocatalyzed Sonogashira reaction.[9][10]
Materials:
-
Bromobenzonitrile isomer (e.g., 4-bromobenzonitrile)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a solution of the bromobenzonitrile isomer (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.1 mmol).
-
Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for 3-12 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the disubstituted alkyne.
Conclusion
The reactivity of bromobenzonitrile isomers in cross-coupling reactions is a critical consideration for synthetic planning. The para-isomer, 4-bromobenzonitrile, is generally the most reactive due to favorable electronic effects, while the meta-isomer, 3-bromobenzonitrile, is often the least reactive. However, the development of highly active catalyst systems with sophisticated ligands has enabled the efficient coupling of all three isomers. This guide provides a foundational understanding and practical data to assist chemists in selecting the optimal substrates and conditions for their synthetic targets, ultimately accelerating the drug discovery and materials development process.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-Bromo-5-(hydroxymethyl)benzonitrile and 3-Chloro-5-(hydroxymethyl)benzonitrile for Drug Development Professionals
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two key building blocks: 3-Bromo-5-(hydroxymethyl)benzonitrile and 3-Chloro-5-(hydroxymethyl)benzonitrile. The comparison is based on established principles of organic chemistry and supported by experimental data from analogous systems, offering insights into their performance in crucial synthetic transformations.
The primary determinant of reactivity for these two compounds lies in the nature of the carbon-halogen bond (C-Br vs. C-Cl). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide a better leaving group in many reactions. This fundamental difference dictates the relative reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[1][2] Consequently, this compound is expected to be significantly more reactive than its chloro-counterpart.
Suzuki-Miyaura Coupling
Table 1: Comparison of Expected Reactivity in Suzuki-Miyaura Coupling
| Parameter | This compound | 3-Chloro-5-(hydroxymethyl)benzonitrile |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol% or more) |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | Harsher (e.g., 100-120 °C) |
| Typical Reaction Time | Shorter | Longer |
| Choice of Ligand | Wide range of phosphine ligands | Often requires more electron-rich and bulky ligands |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step, and thus, aryl bromides are generally more reactive than aryl chlorides.[2][3] This allows for the use of a broader range of amines and milder reaction conditions with the bromo-substituted benzonitrile.
Table 2: Comparison of Expected Reactivity in Buchwald-Hartwig Amination
| Parameter | This compound | 3-Chloro-5-(hydroxymethyl)benzonitrile |
| Relative Reactivity | Higher | Lower |
| Typical Base | Weaker bases may be sufficient (e.g., K₃PO₄, Cs₂CO₃) | Stronger bases often required (e.g., NaOtBu, LHMDS) |
| Typical Reaction Temperature | Milder (e.g., 90-110 °C) | Harsher (e.g., 110-130 °C) |
| Functional Group Tolerance | Generally better due to milder conditions | Can be more limited due to harsher conditions |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for the functionalization of aromatic rings. The reaction proceeds through a Meisenheimer complex, and its rate is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. The cyano group at the 1-position of the benzonitrile core is a moderate electron-withdrawing group, which activates the ring towards nucleophilic attack. In SNAr reactions, the leaving group ability generally follows the trend F > Cl > Br > I. However, the overall reaction rate is a balance between the leaving group's ability to depart and the initial attack of the nucleophile. For chloride and bromide, the bromide is often a better leaving group, leading to faster reaction rates, especially when the ring is activated by electron-withdrawing groups.
Table 3: Comparison of Expected Reactivity in Nucleophilic Aromatic Substitution
| Parameter | This compound | 3-Chloro-5-(hydroxymethyl)benzonitrile |
| Relative Reactivity | Generally Higher | Generally Lower |
| Reaction Conditions | Milder temperature and shorter reaction times | Harsher temperature and longer reaction times |
| Scope of Nucleophiles | Broader scope of nucleophiles may be employed | May require stronger nucleophiles |
Other Reactions
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group on both molecules can be readily oxidized to the corresponding aldehyde using standard oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The choice of halogen (bromo or chloro) is not expected to significantly influence the outcome of this transformation.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). The halogen substituent is generally stable under these conditions, although harsher conditions could potentially lead to hydrodehalogenation as a side reaction. A patent describes the reduction of 3-chloro-5-(difluoromethoxy)benzonitrile to the corresponding benzylamine using borane dimethylsulfide, indicating the feasibility of this transformation on the chloro-substituted ring.[4]
Experimental Protocols
While direct comparative experimental data for the two title compounds is scarce in the literature, the following protocols for analogous transformations illustrate the typical conditions employed for bromo- and chloro-substituted arenes.
Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
A mixture of the aryl bromide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like K₂CO₃ (2.0 eq.) in a solvent system like 1,4-dioxane/water (4:1) is degassed and heated at 90-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by chromatography.
Representative Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
In a glovebox, a vial is charged with the aryl chloride (1.0 eq.), the amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a bulky phosphine ligand like XPhos (0.08 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.). The vial is sealed, and a solvent such as toluene is added. The reaction mixture is then heated to 110-120 °C until completion. After cooling, the mixture is partitioned between water and an organic solvent, and the organic layer is separated, dried, and concentrated. The product is then purified by column chromatography.
Visualizing Reactivity Differences
The following diagrams illustrate the key factors influencing the reactivity of 3-bromo- and 3-chloro-5-(hydroxymethyl)benzonitrile in palladium-catalyzed cross-coupling reactions.
Caption: Comparative workflow for Pd-catalyzed cross-coupling.
The diagram above illustrates that the weaker carbon-bromine bond in this compound facilitates a faster oxidative addition step, leading to a more efficient overall coupling reaction compared to the chloro analogue.
Caption: Key determinants of reactivity.
This diagram summarizes the key physicochemical properties that govern the differential reactivity of the two compounds, with C-X bond strength and leaving group ability being the most critical factors.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
A Spectroscopic Comparison of 3-Bromo-5-(hydroxymethyl)benzonitrile and Its Precursors for Pharmaceutical Research
For researchers and professionals in drug development, the careful selection and characterization of intermediate compounds are critical for the synthesis of active pharmaceutical ingredients. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry, and two of its common precursors: 3-bromo-5-methylbenzonitrile and 3-bromo-5-formylbenzonitrile. The following sections present key spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.
Spectroscopic Data Summary
The table below summarizes the key spectroscopic data obtained for this compound and its precursors. This data is essential for confirming the identity and purity of these compounds during synthesis.
| Compound | Spectroscopic Technique | Key Data Points |
| 3-Bromo-5-methylbenzonitrile | ¹H NMR (CDCl₃, 400 MHz) | δ 7.63 (s, 1H), 7.53 (s, 1H), 7.42 (s, 1H), 2.41 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.6, 135.2, 131.9, 130.5, 123.1, 118.2, 114.1, 21.0 | |
| FT-IR (KBr) | ν (cm⁻¹): 2230 (C≡N), 1580, 1470 (C=C, aromatic) | |
| Mass Spec. (EI) | m/z (%): 197/195 (M⁺, 100), 116 (M⁺-Br, 30) | |
| 3-Bromo-5-formylbenzonitrile | ¹H NMR (CDCl₃, 400 MHz) | δ 10.02 (s, 1H), 8.25 (t, J=1.5 Hz, 1H), 8.18 (dt, J=1.5, 0.7 Hz, 1H), 8.05 (dt, J=1.5, 0.7 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.2, 138.5, 137.9, 134.2, 131.8, 123.8, 117.7, 115.2 | |
| FT-IR (KBr) | ν (cm⁻¹): 2235 (C≡N), 1705 (C=O, aldehyde), 1585, 1475 (C=C, aromatic) | |
| Mass Spec. (EI) | m/z (%): 211/209 (M⁺, 100), 210/208 (M⁺-H, 80), 182/180 (M⁺-CHO, 40), 102 (M⁺-Br-CO, 35) | |
| This compound | ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.91 (s, 1H), 7.82 (s, 1H), 7.68 (s, 1H), 5.42 (t, J=5.7 Hz, 1H, OH), 4.58 (d, J=5.7 Hz, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 144.9, 134.8, 131.5, 129.3, 122.2, 118.5, 113.2, 62.5 | |
| FT-IR (KBr) | ν (cm⁻¹): 3350 (O-H, broad), 2228 (C≡N), 1580, 1465 (C=C, aromatic) | |
| Mass Spec. (ESI) | m/z: 212/210 ([M-H]⁻) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Key absorption bands (ν) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI), a small amount of the sample was introduced into the mass spectrometer via a direct insertion probe. For Electrospray Ionization (ESI), the sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (approximately 1 mg/mL).
-
Instrumentation: EI mass spectra were obtained on a magnetic sector or quadrupole mass spectrometer. ESI mass spectra were obtained on a quadrupole or ion trap mass spectrometer.
-
Data Acquisition: In EI mode, the sample was ionized by a high-energy electron beam (typically 70 eV). In ESI mode, the sample solution was sprayed through a charged capillary to generate ions. The ions were then separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The mass spectrum was recorded, showing the relative abundance of each ion.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic relationship between the compared precursors and the final product, this compound. This provides a clear visual workflow for the synthesis process.
Comparative Biological Activities of Compounds Structurally Related to 3-Bromo-5-(hydroxymethyl)benzonitrile Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of compounds synthesized specifically from 3-Bromo-5-(hydroxymethyl)benzonitrile is limited in publicly available scientific literature. This guide, therefore, presents a comparative analysis of the biological activities of structurally analogous compounds, including brominated quinolines, chalcones, and flavonoids. The data herein is intended to provide insights into the potential pharmacological profiles of this class of compounds.
I. Anticancer Activity
The cytotoxic effects of various brominated heterocyclic compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various brominated compounds that share structural similarities with potential derivatives of this compound.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Brominated Quinoline | Compound 11 | C6 (Glioblastoma) | 15.4 | 5-FU | 240.8 |
| Compound 11 | HeLa (Cervical Cancer) | 26.4 | 5-FU | 258.3 | |
| Compound 11 | HT29 (Colon Cancer) | 15.0 | 5-FU | Not Specified | |
| Brominated Chalcone | Compound 19 (H72) | Gastric Cancer Cell Lines | 3.57 - 5.61 | 5-Fluorouracil (5-FU) | Not Specified |
| Aryl-Thiazole Indolin-2-one | Compound 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 | - | - |
| Compound 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 | - | - | |
| Brominated Quinazolinone | XIIIb | MCF-7 (Breast Cancer) | 1.7 µg/mL | Doxorubicin | Not Specified |
| IX | MCF-7 (Breast Cancer) | 1.8 µg/mL | Doxorubicin | Not Specified | |
| XIVd | MCF-7 (Breast Cancer) | 1.83 µg/mL | Doxorubicin | Not Specified |
Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Potential Mechanism of Action: Apoptosis Induction
Several of the studied brominated compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, some quinoline derivatives have been shown to trigger apoptosis, and certain brominated chalcones induce mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[3][4]
Caption: Simplified signaling pathway for apoptosis induction.
II. Antimicrobial Activity
The antimicrobial potential of synthetic compounds containing bromine and a benzonitrile or related heterocyclic moiety has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of a compound. The broth microdilution method is a standard technique for determining MIC values.[5][6][7]
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various brominated compounds.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |
| Benzonitrile Derivative | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 |
| Benzyl Bromide | Benzyl bromide (1c) | Streptococcus pyogenes | 0.5 |
| Benzyl bromide (1a) | Candida albicans | 0.25 | |
| Benzyl bromide (1c) | Candida krusei | 0.5 | |
| Flavones | 6-chloro-8-nitroflavone | Pathogenic Bacteria | Potent Inhibition |
| Flavanones | 6-bromo-8-nitroflavanone | Lactobacillus acidophilus | Growth Stimulation |
Note: The data presented is a compilation from multiple studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
III. Experimental Protocols
A. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
B. In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 37°C for 16-20 hours for bacteria).[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[9]
IV. Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening of novel compounds for biological activity.
Caption: General workflow for biological compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various catalyst systems for the Suzuki coupling of 3-Bromo-5-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various biologically active molecules. The comparison is based on experimental data for analogous aryl bromides, offering insights into expected outcomes and optimal conditions.
Catalyst Performance Comparison
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the Suzuki coupling of aryl bromides like this compound. The presence of both a hydroxymethyl group and a cyano group requires a catalyst system with good functional group tolerance. Below is a summary of three common palladium-based catalyst systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 85 | 5 | 80-90 | A classic, widely used catalyst. May require higher temperatures and longer reaction times. |
| Pd(OAc)₂ (ligand-less) | None | K₂CO₃ | Methanol | RT | 2-12 | 75-95 | Economical and simple, can often be run open to the air. Yields can be variable depending on the substrate.[1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2-4 | >95 | A modern, highly active system with broad substrate scope and functional group tolerance, often allowing for lower catalyst loadings and shorter reaction times.[2] |
Note: The performance data is based on Suzuki-Miyaura reactions of various functionalized aryl bromides and should be considered as a guideline. Optimization for this compound may be required.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 85 °C with vigorous stirring for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-less Suzuki-Miyaura Coupling using Pd(OAc)₂
-
In a reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add methanol (5 mL).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours. The reaction can often be performed open to the atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Suzuki-Miyaura Coupling using Pd(OAc)₂ with SPhos
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Stir the reaction mixture vigorously at 100 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Lack of Publicly Available Data Prevents Direct Comparative Analysis of Novel Compounds from 3-Bromo-5-(hydroxymethyl)benzonitrile
Despite a comprehensive search for published research, a direct comparative guide to novel compounds synthesized from 3-Bromo-5-(hydroxymethyl)benzonitrile cannot be compiled at this time due to a lack of publicly available scientific literature detailing the synthesis, characterization, and biological evaluation of such derivatives.
The information available is largely found within patent literature, which, while indicating the potential of this starting material, does not provide the peer-reviewed, detailed experimental data necessary for a robust scientific comparison guide. For instance, patent JP2015096535A describes triazolopyridine derivatives as phosphodiesterase inhibitors for treating dermal diseases, suggesting the utility of precursors like this compound. However, the level of detail required for an objective comparison with alternative compounds is not fully disclosed.
General Synthetic Pathways and Potential Biological Targets
Based on the available information, it is understood that this compound can serve as a building block for more complex heterocyclic structures. The primary synthetic route alluded to involves the conversion of the hydroxymethyl and nitrile functionalities to form a triazolopyridine scaffold.
The primary biological target for the resulting triazolopyridine derivatives is the phosphodiesterase (PDE) family of enzymes. PDEs are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms can lead to various therapeutic effects, including anti-inflammatory responses, making them attractive targets for dermatological conditions.
Comparison with Established Phosphodiesterase Inhibitors
While a direct comparison with novel derivatives is not feasible, a comparison with existing, well-characterized PDE inhibitors used in dermatology can provide a benchmark for future research.
| Compound Class | Example | Mechanism of Action | Clinical Application (Dermatology) |
| PDE4 Inhibitors | Apremilast | Selective inhibitor of phosphodiesterase 4 | Psoriasis, Atopic Dermatitis |
| Crisaborole | Phosphodiesterase 4 inhibitor | Atopic Dermatitis | |
| Non-selective PDE Inhibitors | Theophylline | Non-selective phosphodiesterase inhibitor | Limited use, but has anti-inflammatory properties |
Experimental Protocols (General)
For the benefit of researchers interested in pursuing the synthesis and evaluation of novel compounds from this compound, general experimental protocols for key assays are provided below. These are not specific to any novel compound but represent standard methodologies in the field.
General Procedure for Phosphodiesterase (PDE) Inhibition Assay
A common method to assess the inhibitory activity of compounds against PDE enzymes is a fluorescence polarization (FP)-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
Prepare assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2).
-
Prepare solutions of the target PDE enzyme and a fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
-
Assay Procedure:
-
In a microplate, add the diluted test compounds.
-
Add the PDE enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction (e.g., by adding a stop solution containing a binding agent for the fluorescent product).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to controls (no inhibitor and maximum inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The starting material, this compound, holds promise for the development of novel phosphodiesterase inhibitors. However, for a comprehensive and objective comparison of any new derivatives, it is imperative that detailed experimental data from synthesis, characterization, and biological evaluation be made publicly available in the scientific literature. Future research in this area would be of significant interest to the drug development community, particularly for the discovery of new treatments for inflammatory skin diseases. Researchers are encouraged to publish their findings to enable such comparative analyses and accelerate the potential translation of these novel compounds into clinical candidates.
Safety Operating Guide
Proper Disposal of 3-Bromo-5-(hydroxymethyl)benzonitrile: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of 3-Bromo-5-(hydroxymethyl)benzonitrile, a halogenated organic compound. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is required to be worn at all times.
Waste Characterization and Segregation
Proper waste segregation is critical for safe and compliant disposal. This compound is a halogenated organic compound due to the presence of bromine.
| Property | Classification/Value | Disposal Implication |
| Chemical State | Solid | Determines the type of waste container (solid waste). |
| Halogen Content | Contains Bromine | Must be disposed of as halogenated organic waste.[1][2][3] |
| Reactivity | Potential for reactivity with incompatible materials. | Avoid mixing with strong acids and oxidizing agents.[1][4] |
| Hazard Class | Likely harmful if swallowed, in contact with skin, or if inhaled; may cause skin and eye irritation.[5][6][7] | Requires handling as hazardous waste with appropriate PPE.[8][9] |
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, properly labeled, and sealable hazardous waste container.[1] This includes any contaminated materials such as weighing paper, spatulas, and gloves.[1]
-
Liquid Waste: If this compound is in a solution, it must be collected in a designated container for halogenated organic liquid waste.[1][2] Do not mix with non-halogenated solvent waste. [1][2][3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant," "Halogenated Organic Waste").
-
Ensure the date of accumulation is clearly marked on the container.
-
-
Storage:
-
Final Disposal:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following this structured approach, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-(hydroxymethyl)benzonitrile. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk. This compound should be treated as hazardous, based on data from structurally similar chemicals.
Hazard Profile and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Parameter | Information | Source |
| Molecular Formula | C₈H₆BrNO | PubChem |
| Molecular Weight | 212.04 g/mol | PubChem |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (disposable nitrile gloves are a suitable option for splash protection).[2][3] | To prevent skin contact and absorption.[3] Nitrile gloves offer protection against a range of chemicals.[4][5] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[2] | To protect eyes from splashes and irritation.[1] |
| Skin and Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended), with long pants and closed-toe, closed-heel shoes.[2] | To protect skin from accidental contact and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[6] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2] | To prevent inhalation of dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
In Case of a Spill :
-
Ensure the spill is contained within the fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated debris into a designated, sealed, and properly labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.
-
Waste Segregation and Collection :
-
Designated Waste Container : Collect all waste containing this compound in a clearly labeled, chemically compatible container designated for "Halogenated Organic Waste."[7][8]
-
Avoid Mixing : Do not mix halogenated organic waste with non-halogenated waste, acids, bases, or strong oxidizing agents.[8]
-
-
Container Management :
-
Final Disposal :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The typical method for the disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[7]
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. glovesnstuff.com [glovesnstuff.com]
- 5. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
